Diosmetin 3',7-Diglucuronide-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H28O18 |
|---|---|
Peso molecular |
655.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H28O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-7,17-24,27-29,31-36H,1H3,(H,37,38)(H,39,40)/t17-,18-,19-,20-,21+,22+,23-,24-,27+,28+/m0/s1/i1D3 |
Clave InChI |
JBZAJCHQSCNMOJ-FHMYCQBRSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Diosmetin 3',7-Diglucuronide-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmetin (B1670712) 3',7-Diglucuronide-d3 is the deuterated form of Diosmetin 3',7-Diglucuronide, a major metabolite of the naturally occurring flavonoid, diosmin (B1670713). Diosmin is widely used in the treatment of chronic venous insufficiency and other vascular disorders. Upon oral administration, diosmin is hydrolyzed to its aglycone, diosmetin, which is then rapidly metabolized into glucuronide conjugates, with diosmetin 3',7-diglucuronide being a significant product. The deuterium-labeled (-d3) version of this metabolite serves as an indispensable internal standard for pharmacokinetic and metabolic studies. Its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis ensures accurate quantification of diosmetin and its metabolites in complex biological matrices by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of the technical aspects of Diosmetin 3',7-Diglucuronide-d3, including its chemical and physical properties, metabolic pathways, and detailed experimental protocols for its application.
Chemical and Physical Data
The fundamental properties of Diosmetin 3',7-Diglucuronide and its deuterated analog are summarized below. The inclusion of three deuterium (B1214612) atoms in the methoxy (B1213986) group of diosmetin results in a corresponding increase in the molecular weight of the deuterated form.
| Property | Diosmetin 3',7-Diglucuronide | This compound |
| CAS Number | 152503-51-0[1][2][3][4][5] | 152503-51-0 (unlabeled)[6] |
| Molecular Formula | C₂₈H₂₈O₁₈[1][2][3] | C₂₈H₂₅D₃O₁₈[6] |
| Molecular Weight | 652.51 g/mol [1][2] | 655.53 g/mol [6] |
| Appearance | Yellow Solid | Not specified, likely a solid |
| Solubility | Soluble in DMSO and water | Not specified, likely similar to the non-deuterated form |
| Storage | Store at -15°C to -20°C under an inert atmosphere[1] | Store at -20°C |
Metabolic Pathway of Diosmin
Diosmin undergoes a multi-step metabolic conversion in the body before it can be absorbed and exert its biological effects. The initial and most critical step is the hydrolysis of the glycosidic bond by intestinal microflora, releasing the aglycone diosmetin. Diosmetin is then absorbed and undergoes extensive phase II metabolism, primarily glucuronidation, in the liver and other tissues. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of various glucuronide conjugates, including Diosmetin 3'-glucuronide, Diosmetin 7-glucuronide, and Diosmetin 3',7-diglucuronide.
Metabolic conversion of diosmin to its glucuronide metabolites.
Biological Activity and Signaling Pathways
Recent studies have highlighted the anti-inflammatory and antioxidant properties of diosmetin and its metabolites. These effects are mediated through the modulation of key signaling pathways, primarily the Nrf2 and NF-κB pathways.
Antioxidant Response via the Nrf2 Pathway
Diosmetin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[7][8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like diosmetin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD).
Activation of the Nrf2 antioxidant pathway by diosmetin.
Anti-inflammatory Effects via the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation.[10][11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2). Diosmetin has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[7]
Inhibition of the NF-κB inflammatory pathway by diosmetin.
Experimental Protocols
The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of diosmetin and its metabolites in biological samples. Below is a generalized protocol based on published methods.
Workflow for Sample Analysis
General workflow for the analysis of diosmetin metabolites.
Methodological Details
1. Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 10 µL of a working solution of this compound in methanol (B129727). Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, an SPE protocol can be employed. Condition a C18 SPE cartridge with methanol followed by water. Load the plasma sample and wash with water. Elute the analytes with methanol.
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for the analysis of glucuronides.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for the analytes and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diosmetin | 299.1 | 284.1 | Data not available |
| Diosmetin 3'-glucuronide | 475.1 | 299.1 | Data not available |
| Diosmetin 7-glucuronide | 475.1 | 299.1 | Data not available |
| Diosmetin 3',7-diglucuronide | 651.1 | 475.1 | Data not available |
| This compound | 654.1 | 478.1 | Data not publicly available |
Note: Specific MRM transitions and collision energies for this compound should be optimized in the user's laboratory as this data is not consistently available in public literature.
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Conclusion
This compound is a critical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables the accurate and precise quantification of diosmetin and its metabolites, which is essential for understanding the pharmacokinetics and pharmacodynamics of the widely used therapeutic agent, diosmin. Furthermore, the growing body of evidence on the antioxidant and anti-inflammatory properties of diosmetin and its metabolites, mediated through the Nrf2 and NF-κB pathways, opens up new avenues for research into their potential therapeutic applications in a range of diseases. This guide provides a foundational resource for scientists and professionals working with this important deuterated metabolite.
References
- 1. Diosmetin-3',7-diglucuronide | 152503-51-0 | MD34904 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. chemicea.com [chemicea.com]
- 4. thepurechem.com [thepurechem.com]
- 5. Diosmetin 7,3'-di-O-β-D-glucuronide - Acanthus Research [acanthusresearch.com]
- 6. scbt.com [scbt.com]
- 7. Bot Verification [ojs.amrj.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diosmetin alleviates neuropathic pain by regulating the Keap1/Nrf2/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diosmetin exhibits anti-proliferative and anti-inflammatory effects on TNF-α-stimulated human rheumatoid arthritis fibroblast-like synoviocytes through regulating the Akt and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diosmetin Attenuates Akt Signaling Pathway by Modulating Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB)/Inducible Nitric Oxide Synthase (iNOS) in Streptozotocin (STZ)-Induced Diabetic Nephropathy Mice - PMC [pmc.ncbi.nlm.nih.gov]
Diosmetin 3',7-Diglucuronide-d3: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of Diosmetin (B1670712) 3',7-Diglucuronide-d3, a deuterated form of a significant diosmetin metabolite. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Core Chemical Properties
Diosmetin 3',7-Diglucuronide-d3 is the deuterated analogue of Diosmetin 3',7-Diglucuronide, a metabolite of the flavonoid diosmin (B1670713). The incorporation of three deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool for pharmacokinetic and metabolic studies.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C28H23D3Na2O18 | [1] |
| Molecular Weight | 699.5 g/mol | [1] |
| CAS Number (Unlabeled) | 152503-51-0 | [2][3] |
| Appearance | Yellow Solid | [4] |
| Melting Point (Unlabeled) | 185-190 °C (decomposes) | [4] |
| Solubility (Unlabeled) | Soluble in DMSO and Water | [4] |
| Storage Conditions | Store at -20 °C | [4] |
Table 2: Properties of Non-Deuterated Diosmetin 3',7-Diglucuronide
| Property | Value | Source |
| Chemical Formula | C28H28O18 | [2][3] |
| Molecular Weight | 652.51 g/mol | [2][3] |
Metabolic Pathway
Diosmetin 3',7-Diglucuronide is a product of the metabolism of diosmin, a naturally occurring flavonoid found in citrus fruits. After oral administration, diosmin is hydrolyzed by intestinal microflora to its aglycone, diosmetin. Diosmetin is then absorbed and undergoes extensive metabolism, primarily through glucuronidation, to form various glucuronide conjugates, including the 3'-O-glucuronide, 7-O-glucuronide, and the 3',7-diglucuronide.[5][6][7][8] Diosmetin-3-O-glucuronide has been identified as a major circulating metabolite in humans.[8]
Experimental Protocols
The quantification of diosmetin and its glucuronide metabolites in biological matrices is typically achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard like this compound is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
General Workflow for Analysis in Biological Samples
Example HPLC-MS/MS Method for Diosmetin Glucuronides
The following is a representative protocol synthesized from published methods for the analysis of diosmetin and its glucuronides.[8][9] Researchers should optimize these conditions for their specific instrumentation and application.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an appropriate amount of this compound internal standard solution.
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified by solid-phase extraction (SPE).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is employed to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in negative mode for glucuronides.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions would be specific for the parent and fragment ions of both the analyte and the deuterated internal standard.
Table 3: Example MRM Transitions (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Diosmetin 3',7-Diglucuronide | 651.1 | 475.1 (loss of one glucuronide) |
| Diosmetin 3',7-Diglucuronide | 651.1 | 299.0 (aglycone) |
| Diosmetin-d3 3',7-Diglucuronide | 654.1 | 478.1 |
| Diosmetin-d3 3',7-Diglucuronide | 654.1 | 302.0 |
Note: The exact m/z values for the deuterated compound should be confirmed based on the certificate of analysis of the standard.
Biological Activity and Signaling Pathways
The biological activities of Diosmetin 3',7-Diglucuronide are not as extensively studied as its parent compound, diosmetin. However, as a major metabolite, its biological effects are of significant interest.
Research on diosmetin has shown that it modulates several key signaling pathways involved in inflammation, oxidative stress, and cancer.[10][11] These include:
-
NF-κB Signaling Pathway: Diosmetin has been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses.[11]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and diosmetin has been found to modulate its activity.[12]
-
Nrf2 Signaling Pathway: Diosmetin can activate the Nrf2 pathway, which is involved in the antioxidant defense system.[12]
A study on diosmetin-3-O-glucuronide , the primary metabolite, demonstrated its anti-inflammatory and antioxidant effects in ex vivo human skin models.[5][13][14] This suggests that the glucuronide conjugates of diosmetin retain biological activity. Further research is needed to elucidate the specific signaling pathways modulated by Diosmetin 3',7-Diglucuronide.
Conclusion
This compound is a critical tool for advanced research into the pharmacokinetics and metabolism of diosmin and diosmetin. While direct biological data on the diglucuronide is limited, the known activities of its parent compounds and primary metabolite suggest it may play a significant role in the overall pharmacological effects of diosmin. The experimental protocols and data presented in this guide provide a foundation for researchers to incorporate this stable isotope-labeled standard into their studies, enabling more precise and reliable quantification and contributing to a deeper understanding of flavonoid biology.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Diosmetin-3',7-diglucuronide | 152503-51-0 | MD34904 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. synthose.com [synthose.com]
- 5. mdpi.com [mdpi.com]
- 6. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Diosmetin: A dietary flavone as modulator of signaling pathways in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Properties of the Citrus Flavonoid Diosmetin: An Updated Review of Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [ojs.amrj.net]
- 13. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3- O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diosmetin 3',7-Diglucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diosmetin (B1670712) 3',7-Diglucuronide-d3, a deuterated form of a major metabolite of the naturally occurring flavonoid, diosmin (B1670713). This document details the chemical structure, physicochemical properties, and available analytical data for this compound. It is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and flavonoid research, providing essential information for its use as an internal standard and for metabolic studies.
Introduction
Diosmetin, an O-methylated flavone, is the aglycone of diosmin, a compound commonly found in citrus fruits. Following oral administration, diosmin is hydrolyzed by the gut microbiota to diosmetin, which is then absorbed and extensively metabolized in the body, primarily through glucuronidation. The resulting glucuronide conjugates are the main circulating forms in plasma and are excreted in urine. Diosmetin and its metabolites have garnered significant interest for their potential therapeutic effects, including anti-inflammatory, antioxidant, and vasoprotective properties.
Diosmetin 3',7-Diglucuronide-d3 is a stable isotope-labeled internal standard crucial for the accurate quantification of Diosmetin 3',7-Diglucuronide in biological matrices by mass spectrometry. The incorporation of three deuterium (B1214612) atoms on the methoxy (B1213986) group provides a distinct mass shift without significantly altering the compound's chemical and physical behavior.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a diosmetin backbone with three deuterium atoms on the methoxy group at the 4'-position. Two glucuronic acid moieties are attached to the hydroxyl groups at the 3'- and 7-positions of the diosmetin core.
Chemical Name: 5-hydroxy-2-(3-((2S,3S,4S,5R,6R)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yloxy)-4-(methoxy-d3)phenyl)-4-oxo-4H-chromen-7-yl (2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-carboxytetrahydro-2H-pyran-2-yl ether
Synonyms: Diosmetin-d3-3,7-O-di-Glucuronide, Diosmetin-d3-3',7-diglucuronide di-sodium salt
Chemical Formula: C₂₈H₂₅D₃O₁₈
Molecular Weight: 655.55 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of Diosmetin 3',7-Diglucuronide and its non-deuterated analog are presented in the table below.
| Property | Value (this compound) | Value (Diosmetin 3',7-Diglucuronide) | Reference |
| Molecular Formula | C₂₈H₂₅D₃O₁₈ | C₂₈H₂₈O₁₈ | [1] |
| Molecular Weight | 655.55 g/mol | 652.51 g/mol | [1][2] |
| CAS Number | Not available | 152503-51-0 | [2][3] |
| Appearance | Solid (predicted) | Data not available | |
| Solubility | Data not available | Data not available | |
| Melting Point | Data not available | 167 °C | [3] |
Experimental Data
Detailed experimental data for this compound is not extensively available in the public domain. However, data for the non-deuterated analog and related compounds can provide valuable insights.
Mass Spectrometry
Predicted mass spectrometry data for the non-deuterated Diosmetin-3',7-diglucuronide is available. The deuterated compound is expected to show a +3 Da mass shift for fragments containing the methoxy group.
| Adduct | m/z (Predicted for non-deuterated) | Reference |
| [M+H]⁺ | 653.13484 | [4] |
| [M+Na]⁺ | 675.11678 | [4] |
| [M-H]⁻ | 651.12028 | [4] |
| [M+NH₄]⁺ | 670.16138 | [4] |
| [M+K]⁺ | 691.09072 | [4] |
Table of predicted mass spectrometry data for Diosmetin-3',7-diglucuronide.
NMR Spectroscopy
Specific NMR data for this compound is not currently published. Characterization would involve 1H and 13C NMR to confirm the positions of the glucuronide linkages and the absence of the methoxy proton signal in the 1H NMR spectrum, along with the corresponding carbon signal in the 13C NMR spectrum.
Experimental Protocols
General Synthesis of Deuterated Flavonoid Glucuronides
The synthesis of this compound would typically involve a multi-step process:
-
Synthesis of Diosmetin-d3: This can be achieved by methylation of the corresponding hydroxyl precursor (Luteolin) with a deuterated methylating agent (e.g., iodomethane-d3).
-
Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups on the Diosmetin-d3 backbone is necessary to direct the glucuronidation to the desired 3' and 7 positions.
-
Glucuronidation: The protected Diosmetin-d3 is then reacted with a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate, under appropriate catalytic conditions.
-
Deprotection: The protecting groups on the flavonoid and glucuronic acid moieties are removed to yield the final product.
-
Purification: The final compound is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
A generalized workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Analytical Method for Flavonoid Glucuronides
The analysis of diosmetin and its glucuronide metabolites in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Plasma or urine samples are first subjected to enzymatic hydrolysis using β-glucuronidase to cleave the glucuronide moieties.
-
The resulting aglycone (diosmetin) is then extracted using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
-
The extracted sample is reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Conditions (General):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for diosmetin and the internal standard (Diosmetin-d3).
Biological Relevance and Signaling Pathways
Diosmetin and its metabolites exhibit a range of biological activities. The parent compound, diosmin, and its aglycone, diosmetin, are known to have anti-inflammatory and antioxidant effects.[5] These effects are thought to be mediated through the modulation of various signaling pathways.
While specific signaling pathways for Diosmetin 3',7-Diglucuronide have not been fully elucidated, the biological activities of diosmetin suggest potential interactions with key cellular signaling cascades.
Caption: Potential signaling pathways modulated by diosmetin and its metabolites.
Conclusion
This compound is an essential tool for the accurate quantification of the corresponding non-deuterated metabolite in biological systems. This technical guide provides a summary of the available information on its structure, properties, and analytical considerations. Further research is warranted to fully characterize its experimental properties and to elucidate the specific biological activities and signaling pathways associated with this major metabolite of diosmin. This will contribute to a better understanding of the pharmacological effects of this important dietary flavonoid.
References
The Metabolism and Glucuronidation of Diosmetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmetin (B1670712), a natural O-methylated flavone, is the aglycone of diosmin (B1670713), a flavonoid glycoside found abundantly in citrus fruits.[1] Recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities, diosmetin's efficacy and safety are intrinsically linked to its metabolic fate within the body.[2] This technical guide provides a comprehensive overview of the core aspects of diosmetin metabolism, with a particular focus on its extensive glucuronidation. The following sections detail the metabolic pathways, quantitative pharmacokinetic data, and the experimental protocols utilized to elucidate these processes.
Metabolic Pathways of Diosmetin
Upon oral administration of its parent compound diosmin, diosmetin is liberated by the enzymatic activity of the intestinal microflora.[1] Subsequently, it undergoes rapid and extensive metabolism, primarily through Phase II conjugation reactions. The dominant metabolic pathway for diosmetin is glucuronidation, a process that significantly enhances its water solubility and facilitates its excretion.[3][4] Other reported metabolic transformations include sulfation, methylation, demethylation, and hydroxylation.[1] Free, unconjugated diosmetin is typically not detected in systemic circulation, indicating its efficient conversion to various metabolites.[1][3]
The primary metabolites of diosmetin are its glucuronide conjugates. In humans, diosmetin-3-O-glucuronide has been identified as the major circulating metabolite.[5][6] In rats, both diosmetin-3'-glucuronide and diosmetin-7,3'-diglucuronide have been characterized as major glucuronidated products.[4]
The enzymatic machinery responsible for diosmetin glucuronidation belongs to the superfamily of UDP-glucuronosyltransferases (UGTs).[7] In vitro studies have implicated specific isoforms, notably UGT1A1 and UGT1A9 , in the glucuronidation of flavonoids, with diosmetin being shown to induce the activity of UGT1A1.[2][8]
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of diosmetin is characterized by rapid absorption following the hydrolysis of diosmin, and a long elimination half-life of its metabolites. The tables below summarize key pharmacokinetic parameters from studies in both humans and rats.
Table 1: Pharmacokinetic Parameters of Diosmetin in Humans Following Oral Administration of Diosmin
| Parameter | Value | Study Reference |
| Cmax (Total Diosmetin) | 6,049.3 ± 5,548.6 pg/mL | Silvestro et al., 2013[5] |
| 400 ng/mL | Cova et al., 1992[9] | |
| Tmax | Not specified | Silvestro et al., 2013[5] |
| 1 hour | Cova et al., 1992[9] | |
| Elimination Half-life (t½) | 26 to 43 hours | Cova et al., 1992[3] |
| 31.5 hours | Cova et al., 1992[9] |
Table 2: Pharmacokinetic Parameters of Diosmetin and its Metabolites in Rats
| Compound | Dose | Cmax | Tmax | AUC | t½ | Study Reference |
| Total Diosmetin Glucuronides | 100 mg/kg (diosmetin, p.o.) | ~10 µg/mL | - | - | > 6 hours | Boutin et al., 1993[4] |
| Diosmetin (from micronized diosmin) | 50 mg/kg | 0.31 ± 0.07 µg/mL | 3.25 ± 1.67 h | 3.15 ± 0.16 µg·h/mL | 7.70 ± 1.49 h | Russo et al., 2018 |
| Diosmetin-7-O-glucoside | 5 mg/kg (i.v.) | - | - | - | 1.4 ± 0.4 h | Li et al., 2017[10] |
Experimental Protocols
In Vitro Glucuronidation Assay Using Human Liver Microsomes
This protocol is adapted from methodologies described for flavonoid glucuronidation.[2][11]
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs)
-
Diosmetin (substrate)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal standard (e.g., another flavonoid not endogenously present)
2. Incubation Procedure:
-
Prepare a stock solution of diosmetin in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, and the HLM suspension.
-
Add the diosmetin solution to the mixture to achieve the desired final substrate concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA.
-
Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
3. UPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase concentration.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of diosmetin and its glucuronide conjugates.
Sample Preparation from Plasma for Metabolite Analysis
This protocol is a generalized procedure based on methods for extracting flavonoids and their metabolites from biological matrices.[5][12]
1. Enzymatic Hydrolysis (for total diosmetin measurement):
-
To a plasma sample, add an acetate (B1210297) buffer (pH 5.0).
-
Add a solution of β-glucuronidase/sulfatase.
-
Incubate at 37°C for a sufficient time to ensure complete hydrolysis (e.g., 2-4 hours or overnight).
2. Liquid-Liquid Extraction (LLE):
-
To the hydrolyzed or non-hydrolyzed plasma sample, add an internal standard.
-
Add an immiscible organic solvent (e.g., a mixture of methyl tert-butyl ether and isopropanol).
-
Vortex vigorously for several minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for UPLC-MS/MS analysis.
Regulation of Diosmetin Glucuronidation
The expression of UGT enzymes, particularly UGT1A1, can be modulated by various xenobiotics, including flavonoids themselves. Studies have shown that certain flavonoids can induce UGT1A1 expression through the activation of nuclear receptors such as the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR).[13] Diosmetin has been identified as one of the flavonoids capable of inducing UGT1A1 activity.[8] This suggests a potential for auto-induction, where diosmetin can upregulate its own metabolic pathway.
Conclusion
The metabolism of diosmetin is a rapid and efficient process dominated by glucuronidation, leading to the formation of various glucuronide conjugates that are readily excreted. The low systemic exposure to the parent aglycone has significant implications for its pharmacological activity, suggesting that the biological effects observed may be attributable to its metabolites. A thorough understanding of these metabolic pathways, the enzymes involved, and their regulation is crucial for the development of diosmetin and diosmin as therapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation into the metabolism and disposition of this promising natural compound.
References
- 1. Profiling and comparison of the metabolites of diosmetin and diosmin in rat urine, plasma and feces using UHPLC-LTQ-Orbitrap MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Glucuronidation of Diosmetin and Chrysoeriol by the Interplay of Glucuronidation and Transport in UGT1A9-Overexpressing HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro glucuronidation of the flavonoid diosmetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of human UDP-glucuronosyltransferase UGT1A1 by flavonoids-structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of flavonoids regulating the expression of UGT1A1 via xenobiotic receptors in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Diosmin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmin (B1670713) is a naturally occurring flavonoid glycoside found in citrus fruits and other plants of the Rutaceae family. It is widely used as a phlebotonic and vascular-protecting agent for the treatment of chronic venous insufficiency, hemorrhoids, and other circulatory disorders. From a pharmacokinetic perspective, diosmin is considered a prodrug. Following oral administration, it is not directly absorbed but is first metabolized by the intestinal microflora into its aglycone, diosmetin (B1670712). Diosmetin is the primary active metabolite that is absorbed into the systemic circulation and is responsible for the therapeutic effects of diosmin. This technical guide provides an in-depth overview of the pharmacokinetics of diosmin and its metabolites, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways.
Pharmacokinetic Profile of Diosmetin
The pharmacokinetic properties of diosmin are essentially those of its primary metabolite, diosmetin. Upon oral administration, diosmin is hydrolyzed by intestinal bacteria to diosmetin, which is then absorbed. Plasma analysis after oral diosmin administration reveals the presence of diosmetin and its conjugates, but not diosmin itself[1][2][3][4].
Absorption and Distribution
Diosmetin is rapidly absorbed following the hydrolysis of diosmin in the intestine[1][2][3]. The bioavailability of diosmin can be influenced by its formulation, with micronized forms showing improved absorption[5]. Once absorbed, diosmetin is widely distributed in the tissues, as indicated by its large volume of distribution[5].
Metabolism and Excretion
Absorbed diosmetin undergoes extensive phase II metabolism in the liver, primarily through glucuronidation and sulfation[6]. The resulting conjugates are then excreted, mainly in the urine[1][2][3][7]. Diosmetin exhibits a long elimination half-life, ranging from 26 to 43 hours in healthy volunteers, suggesting a prolonged presence in the body[1][2][3][4].
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of diosmetin following oral administration of diosmin in humans and rats from various studies.
Table 1: Pharmacokinetic Parameters of Diosmetin in Humans Following Oral Administration of Diosmin
| Dosage and Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Study Population | Reference |
| 900 mg single dose | 4.2 ± 3.8 | 18.7 ± 9.9 | 185.4 ± 166.2 (AUC0-96) | 60.2 ± 85.7 | Healthy Volunteers | [8] |
| 900 mg multiple doses | 10.3 ± 6.3 | 6.1 ± 7.0 | 277.6 ± 143.8 (AUC0-96) | 102.5 ± 174.8 | Healthy Volunteers | [8] |
| Micronized Diosmin | 2.4 ± 1.9 | - | 31.9 ± 100.4 (AUC0-t) | - | Healthy Volunteers | [9] |
| µSmin® Plus | 50.3 ± 22.6 | 2.2 ± 2.9 | 298.4 ± 163.7 (AUC0-t) | - | Healthy Volunteers | [9] |
Table 2: Pharmacokinetic Parameters of Diosmetin in Rats Following Oral Administration of Diosmin
| Dosage and Formulation | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Animal Model | Reference |
| 50 mg/kg micronized diosmin | Below LOQ | - | - | - | Rats | [7] |
| 50 mg/kg µSMIN Plus™ | ~1.5 | ~2 | ~6 | - | Rats | [7] |
Experimental Protocols
The following sections detail the methodologies employed in pharmacokinetic studies of diosmin and its metabolites.
In Vivo Pharmacokinetic Study in Humans
A typical clinical pharmacokinetic study of diosmin involves a randomized, crossover design with healthy volunteers.
-
Subject Recruitment: Healthy male and female volunteers are recruited after obtaining informed consent.
-
Drug Administration: Subjects are administered a single or multiple oral doses of a specific diosmin formulation (e.g., 900 mg tablets) after an overnight fast.
-
Blood Sampling: Venous blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 96 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Urine Collection: Urine samples are often collected over specific intervals (e.g., 0-24 h and 24-48 h) to assess renal excretion of metabolites.
Bioanalytical Method for Diosmetin in Plasma
The quantification of diosmetin in plasma samples is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Enzymatic Hydrolysis: Since diosmetin circulates in plasma as glucuronide and sulfate (B86663) conjugates, an enzymatic hydrolysis step is necessary to measure total diosmetin. Plasma samples are incubated with β-glucuronidase and sulfatase at a controlled temperature and pH to deconjugate the metabolites.
-
Sample Preparation (Liquid-Liquid Extraction):
-
An internal standard (e.g., 7-ethoxycoumarin) is added to the hydrolyzed plasma sample.
-
The pH of the sample is adjusted to be acidic (e.g., pH 2).
-
The sample is extracted with an organic solvent (e.g., tert-butyl methyl ether).
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The analyte is separated on a C18 reversed-phase column using a gradient or isocratic mobile phase, typically consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous solution with a modifier like formic acid.
-
Mass Spectrometric Detection: The detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for diosmetin and the internal standard to ensure selectivity and sensitivity.
-
Visualizations
Metabolic Pathway of Diosmin
Caption: Metabolic conversion of diosmin to its active metabolite, diosmetin.
Experimental Workflow for a Diosmin Pharmacokinetic Study
Caption: A typical workflow for a clinical pharmacokinetic study of diosmin.
Signaling Pathways Modulated by Diosmetin
Caption: Key signaling pathways modulated by diosmetin.
Conclusion
The pharmacokinetic profile of orally administered diosmin is characterized by the absorption and subsequent systemic exposure to its active metabolite, diosmetin. Diosmetin exhibits rapid absorption, extensive metabolism, and a long elimination half-life. Understanding these pharmacokinetic properties is crucial for the optimization of dosing regimens and the development of novel formulations to enhance the therapeutic efficacy of diosmin. The modulation of key cellular signaling pathways, such as PI3K/Akt, Nrf2, and NF-κB, by diosmetin provides a mechanistic basis for its observed antioxidant and anti-inflammatory effects. This technical guide serves as a comprehensive resource for professionals in the field of pharmacology and drug development, providing essential data and methodologies for further research into this important flavonoid.
References
- 1. A validated HPLC determination of the flavone aglycone diosmetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies | CoLab [colab.ws]
- 6. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gut Microbiome's Crucial Role in the Metabolism of Diosmin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diosmin (B1670713), a naturally occurring flavonoid glycoside, is widely used in the management of vascular disorders. However, its therapeutic efficacy is entirely dependent on the metabolic activity of the gut microbiome. Diosmin itself is poorly absorbed; it acts as a prodrug that must be hydrolyzed by intestinal bacteria into its aglycone, diosmetin (B1670712), to be absorbed and exert its pharmacological effects. This technical guide provides an in-depth exploration of the pivotal role of the gut microbiome in diosmin metabolism, offering detailed experimental protocols, quantitative data, and visualization of the key metabolic and signaling pathways. Understanding this intricate interplay is paramount for the development of novel therapeutic strategies and for optimizing the clinical outcomes of diosmin-based therapies.
Introduction: The Gut Microbiome as a Biotransformation Engine for Diosmin
Diosmin (3',5,7-trihydroxy-4'-methoxyflavone-7-rutinoside) is a flavonoid commonly found in citrus fruits. Following oral administration, diosmin traverses the upper gastrointestinal tract largely intact due to its glycosidic linkage. It is in the colon, the densely populated hub of the gut microbiota, that the biotransformation of diosmin into its systemically available and biologically active form, diosmetin, occurs.[1] This conversion is mediated by the enzymatic machinery of specific gut bacteria.
The primary enzymes responsible for this deglycosylation are β-glucosidases and α-rhamnosidases, which cleave the rutinose sugar moiety from the diosmin molecule.[2] This initial metabolic step is critical, as the less polar aglycone, diosmetin, can readily be absorbed across the intestinal epithelium into the systemic circulation. Once absorbed, diosmetin undergoes further metabolism, primarily in the liver, through conjugation reactions such as glucuronidation and sulfation, before being distributed throughout the body to exert its therapeutic effects.[3][4]
Key Gut Microbial Players in Diosmin Metabolism
While a broad range of gut bacteria possess glycosidase activity, certain genera are particularly recognized for their proficiency in flavonoid metabolism. Research has highlighted the significant role of species within the genera Eubacterium and Bacteroides in the deglycosylation of various flavonoid glycosides.[5][6][7][8]
-
Eubacterium ramulus : This strictly anaerobic bacterium, commonly found in the human gut, has been shown to degrade a variety of flavonoids.[9][5][8] It possesses both α- and β-D-glucosidase activities, enabling it to hydrolyze flavonoid glycosides.[10] While direct quantitative data on the conversion rate of diosmin by Eubacterium ramulus is not extensively available, its known metabolic capabilities with similar flavonoids suggest it is a key player.
-
Bacteroides species : Members of the Bacteroides genus, such as Bacteroides thetaiotaomicron, are abundant in the human gut and are well-equipped with a vast repertoire of carbohydrate-active enzymes, including glycoside hydrolases.[11][12][13][14][15] These bacteria are known to be involved in the hydrolysis of various dietary flavonoid glycosides.[16]
The inter-individual variability in the composition of the gut microbiome can significantly influence the rate and extent of diosmin conversion to diosmetin, which may, in turn, affect the clinical efficacy of diosmin.[17]
Quantitative Analysis of Diosmin Metabolism
The conversion of diosmin to diosmetin is a critical pharmacokinetic step. While precise in vivo conversion rates can vary between individuals, in vitro fermentation models provide a means to quantify this metabolic process under controlled conditions.
Table 1: Pharmacokinetic Parameters of Diosmetin after Oral Administration of Diosmin in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 4 - 11 hours | [4] |
| Peak Plasma Concentration (Cmax) | 6,049.3 ± 5,548.6 pg/mL | [4] |
| Elimination Half-life (t1/2) | 11.5 hours | [4] |
Note: The data represents the concentration of diosmetin and its conjugates in plasma after oral administration of diosmin.
Table 2: Enzyme Kinetic Parameters for β-Glucosidases
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Agrobacterium sp. | p-nitrophenyl-β-D-glucopyranoside | 0.25 | 13.5 | [18] |
| Aspergillus niger | p-nitrophenyl-β-D-glucopyranoside | 0.68 | 0.12 | [19] |
Note: While specific kinetic data for diosmin as a substrate for purified gut microbial β-glucosidases are limited in the literature, the data for the model substrate p-nitrophenyl-β-D-glucopyranoside provides an indication of the enzymatic activity. Further research is needed to determine the specific kinetics for diosmin.
Experimental Protocols
In Vitro Anaerobic Fermentation of Diosmin with Human Fecal Microbiota
This protocol describes a method for assessing the metabolic conversion of diosmin to diosmetin by the human gut microbiota in a controlled anaerobic environment.
Materials:
-
Fresh human fecal sample from a healthy donor (screened for pathogens)
-
Anaerobic chamber (e.g., with a gas mix of 85% N₂, 10% CO₂, 5% H₂)
-
Sterile, anaerobic basal medium (see Table 3 for composition)
-
Diosmin stock solution (dissolved in a suitable solvent like DMSO, then filter-sterilized)
-
Sterile, anaerobic phosphate-buffered saline (PBS), pH 7.0
-
Centrifuge
-
Sterile culture tubes or a multi-well plate
Table 3: Composition of Anaerobic Basal Medium for Gut Microbiota Culture
| Component | Concentration (per Liter) |
| Peptone Water | 2 g |
| Yeast Extract | 2 g |
| NaCl | 0.1 g |
| K₂HPO₄ | 0.04 g |
| KH₂PO₄ | 0.04 g |
| MgSO₄·7H₂O | 0.01 g |
| CaCl₂·6H₂O | 0.01 g |
| NaHCO₃ | 2 g |
| Tween 80 | 2 mL |
| Hemin Solution (5 mg/mL) | 1 mL |
| Vitamin K₁ (10 mg/mL in ethanol) | 10 µL |
| L-cysteine HCl | 0.5 g |
| Resazurin (0.1% w/v) | 1 mL |
Note: The medium should be prepared under anaerobic conditions and pre-reduced before inoculation.[20][21][22][23]
Procedure:
-
Preparation of Fecal Inoculum: a. Inside the anaerobic chamber, homogenize the fresh fecal sample (1:10 w/v) in sterile, anaerobic PBS. b. Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris. c. The supernatant, containing the fecal microbiota, will be used as the inoculum.[17][24][25]
-
Incubation: a. In the anaerobic chamber, dispense the anaerobic basal medium into sterile culture tubes or a multi-well plate. b. Add the diosmin stock solution to the desired final concentration (e.g., 50-100 µM). Include a vehicle control (without diosmin). c. Inoculate the medium with the fecal supernatant (e.g., 5-10% v/v). d. Seal the culture vessels and incubate at 37°C under anaerobic conditions for a specified time course (e.g., 0, 6, 12, 24, and 48 hours).
-
Sample Collection and Processing: a. At each time point, collect an aliquot of the culture. b. Centrifuge the aliquot to pellet the bacterial cells. c. Collect the supernatant for analysis of diosmin and diosmetin concentrations by HPLC or LC-MS/MS.
HPLC-UV Method for Quantification of Diosmin and Diosmetin
This method allows for the separation and quantification of diosmin and its aglycone, diosmetin.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 345 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
The supernatant from the in vitro fermentation is filtered through a 0.22 µm syringe filter before injection.
Quantification:
-
Prepare standard curves for both diosmin and diosmetin in the same medium used for the fermentation to account for matrix effects. Concentrations are determined by comparing the peak areas of the samples to the standard curves.[2][7][11][26][27][28]
LC-MS/MS Method for Quantification of Diosmetin and its Glucuronide Conjugates
This highly sensitive and specific method is suitable for the analysis of diosmetin and its metabolites in biological matrices like plasma.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: Optimized for the separation of diosmetin and its glucuronide conjugates. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Diosmetin: Precursor ion [M-H]⁻ m/z 299.0 → Product ion m/z 284.0
-
Diosmetin-7-O-glucuronide: Precursor ion [M-H]⁻ m/z 475.1 → Product ion m/z 299.0
-
Diosmetin-3'-O-glucuronide: Precursor ion [M-H]⁻ m/z 475.1 → Product ion m/z 299.0
-
-
Other parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte.[3][4][29]
Sample Preparation (Plasma):
-
Enzymatic Hydrolysis (for total diosmetin): Incubate plasma samples with β-glucuronidase/sulfatase to deconjugate the metabolites back to diosmetin.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the initial mobile phase composition for injection.
Signaling Pathways Modulated by Diosmetin
Upon absorption, diosmetin exerts a range of pharmacological effects by modulating key intracellular signaling pathways. These effects are central to its anti-inflammatory, antioxidant, and anti-proliferative properties.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Diosmetin has been shown to inhibit this pathway by:
-
Preventing IKK phosphorylation: Diosmetin can inhibit the phosphorylation of IκB kinase (IKK), a key upstream kinase in the NF-κB pathway.[30]
-
Inhibiting IκBα degradation: By inhibiting IKK, diosmetin prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).
-
Blocking p65 nuclear translocation: With IκBα remaining bound to the p65/p50 NF-κB dimer in the cytoplasm, the translocation of the transcriptionally active p65 subunit to the nucleus is blocked. This leads to a downregulation of the expression of pro-inflammatory genes, such as TNF-α, IL-6, and IL-1β.[31][32][33][34][35]
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Diosmetin can activate this pathway through:
-
Disruption of the Keap1-Nrf2 interaction: Diosmetin can promote the dissociation of Nrf2 from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[36][37][38][39][40]
-
Nrf2 Nuclear Translocation: Once released from Keap1, Nrf2 translocates to the nucleus.
-
Upregulation of Antioxidant Genes: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[21][41]
Activation of the p53 Tumor Suppressor Pathway
The p53 protein is a crucial tumor suppressor that regulates cell cycle arrest and apoptosis. Diosmetin has been demonstrated to activate the p53 pathway, contributing to its anti-cancer properties:
-
Increased p53 expression and phosphorylation: Diosmetin can lead to an increase in the expression and phosphorylation of p53, which enhances its stability and transcriptional activity.[42][43][44]
-
Modulation of Bcl-2 family proteins: Activated p53 can upregulate the expression of the pro-apoptotic protein Bax and downregulate the expression of the anti-apoptotic protein Bcl-2.[16][42]
-
Induction of Apoptosis: The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in programmed cell death (apoptosis).[42]
Visualizations: Pathways and Workflows
Metabolic Pathway of Diosmin
Caption: Metabolic conversion of diosmin to diosmetin by the gut microbiome and subsequent systemic metabolism.
Experimental Workflow for In Vitro Diosmin Metabolism
Caption: Workflow for studying diosmin metabolism using an in vitro human fecal fermentation model.
Diosmetin-Mediated Inhibition of the NF-κB Signaling Pathway
Caption: Diosmetin inhibits the NF-κB pathway by preventing IKK-mediated IκBα degradation.
Diosmetin-Mediated Activation of the Nrf2 Signaling Pathway
Caption: Diosmetin activates the Nrf2 pathway by promoting Nrf2 translocation to the nucleus.
Conclusion and Future Directions
The gut microbiome is an indispensable partner in mediating the therapeutic effects of diosmin. The conversion of diosmin to its active aglycone, diosmetin, is entirely dependent on the enzymatic activity of gut bacteria. This technical guide has provided a comprehensive overview of this critical interaction, including the key microbial players, quantitative data, detailed experimental protocols, and the downstream signaling pathways modulated by diosmetin.
For researchers and drug development professionals, a deeper understanding of this process opens up new avenues for enhancing the efficacy of diosmin. Future research should focus on:
-
Identifying specific bacterial strains with high diosmin-metabolizing capacity for potential co-administration as probiotics.
-
Investigating the impact of diet and other lifestyle factors on the abundance of these key bacteria and, consequently, on diosmin bioavailability.
-
Developing novel drug delivery systems that target the colon to ensure efficient delivery of diosmin to the site of microbial metabolism.
-
Conducting further clinical studies to correlate individual gut microbiome profiles with clinical responses to diosmin therapy, paving the way for personalized medicine approaches.
By harnessing the power of the gut microbiome, the full therapeutic potential of diosmin and other flavonoid-based drugs can be realized.
References
- 1. Inhibition of c-Kit signaling by diosmetin isolated from Chrysanthemum morifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial species involved in the conversion of dietary flavonoids in the human gut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The growth of the flavonoid-degrading intestinal bacterium, Eubacterium ramulus, is stimulated by dietary flavonoids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. Growth of various obligate and facultative anaerobic intestinal bacteria in cell culture medium under aerobic and anaerobic culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromforum.org [chromforum.org]
- 11. Separation of Diosmin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. [PDF] Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry | Semantic Scholar [semanticscholar.org]
- 13. Bacteroides thetaiotaomicron Ameliorates Colon Inflammation in Preclinical Models of Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacteroides thetaiotaomicron Ameliorates Colon Inflammation in Preclinical Models of Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual membrane-spanning anti-sigma factors regulate vesiculation in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dioscin suppresses hepatocellular carcinoma tumor growth by inducing apoptosis and regulation of TP53, BAX, BCL2 and cleaved CASP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Comparative Proteomic Analysis of Fucosylated Glycoproteins Produced by Bacteroides thetaiotaomicron Under Different Polysaccharide Nutrition Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring Drug Metabolism by the Gut Microbiota: Modes of Metabolism and Experimental Approaches: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 20. A complex human gut microbiome cultured in an anaerobic intestine-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. EP2756071A1 - Media supplements and methods to culture human gastrointestinal anaerobic microorganisms - Google Patents [patents.google.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Effect of in vitro fermentation using human faecal inoculum on the water-holding capacity of dietary fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Diosmetin Attenuates Akt Signaling Pathway by Modulating Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB)/Inducible Nitric Oxide Synthase (iNOS) in Streptozotocin (STZ)-Induced Diabetic Nephropathy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Diosmetin Suppresses Neuronal Apoptosis and Inflammation by Modulating the Phosphoinositide 3-Kinase (PI3K)/AKT/Nuclear Factor-κB (NF-κB) Signaling Pathway in a Rat Model of Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. scispace.com [scispace.com]
- 34. Quantification of the Flavonoid-Degrading Bacterium Eubacterium ramulus in Human Fecal Samples with a Species-Specific Oligonucleotide Hybridization Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Diosmetin Protects against Cardiac Hypertrophy via p62/Keap1/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Diosmetin alleviates neuropathic pain by regulating the Keap1/Nrf2/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
- 42. Diosmetin induces apoptosis by upregulating p53 via the TGF-β signal pathway in HepG2 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Diosmetin triggers cell apoptosis by activation of the p53/Bcl-2 pathway and inactivation of the Notch3/NF-κB pathway in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 44. db.cngb.org [db.cngb.org]
The Antioxidant Effects of Diosmetin Glucuronides: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmetin (B1670712), a naturally occurring flavonoid found in citrus fruits and other plants, is the aglycone of diosmin (B1670713), a widely used phlebotonic agent. Following oral administration, diosmin is hydrolyzed to diosmetin, which is then rapidly absorbed and metabolized into its glucuronide conjugates. The predominant circulating metabolite is diosmetin-3-O-β-d-glucuronide. This technical guide provides an in-depth overview of the antioxidant properties of diosmetin glucuronides, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. This information is critical for researchers and professionals involved in the development of novel antioxidant therapies.
Data Presentation: Quantitative Antioxidant Activity
While direct in vitro antioxidant capacity data (e.g., DPPH, ABTS, FRAP assays) for diosmetin glucuronides are not extensively reported in the literature, the antioxidant effects of its aglycone, diosmetin, are well-documented. Furthermore, compelling evidence from cellular and ex vivo models demonstrates the potent antioxidant activity of diosmetin-3-O-β-d-glucuronide.
Cellular and Ex Vivo Antioxidant Activity of Diosmetin-3-O-β-d-glucuronide
A key study utilizing an ex vivo human skin model provides significant quantitative data on the antioxidant effects of diosmetin-3-O-β-d-glucuronide against UVB-induced oxidative stress. The results demonstrate a dose-dependent reduction in key markers of oxidative damage.[1][2]
| Concentration (pg/mL) | Reduction in Hydrogen Peroxide (H₂O₂) Production (%) | Reduction in Cyclobutane Pyrimidine Dimers (CPDs) (%) |
| 300 | Not specified | -20.7 ± 23.8 |
| 900 | Significant decrease | Not specified |
| 2700 | -48.6 ± 25.5 (Maximal effect) | -52.0 ± 17.7 (Maximal effect) |
| 8500 | No additional inhibition | Plateaued effect |
| 17000 | No additional inhibition | Plateaued effect |
Data sourced from a study on UVB-irradiated human skin explants. The maximal effect was observed at 2700 pg/mL, which corresponds to the peak plasma concentration after a 600 mg oral dose of diosmin.[1][2]
In Vitro Antioxidant Capacity of Diosmetin (Aglycone)
For comparative purposes, the following table summarizes the in vitro antioxidant capacity of diosmetin, the aglycone of diosmetin glucuronides. It is important to note that the glucuronidation process may alter the direct radical scavenging activity.
| Assay | Compound | Result |
| Cellular Antioxidant Activity (CAA) | Diosmetin | EC₅₀ = 7.98 µmol, CAA value = 58 µmol QE/100 µmol |
| Erythrocyte Hemolysis Assay (AAPH-induced) | Diosmetin | 91.0% inhibition at 100 µg/mL |
Data for diosmetin highlights its potent intracellular antioxidant activity.[3] Studies have indicated that diosmin and diosmetin exhibit only moderate direct free-radical scavenging in chemical assays like DPPH and ABTS, suggesting their primary antioxidant mechanism in a biological context is likely through the modulation of cellular antioxidant defense systems.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the study of diosmetin and its glucuronides' antioxidant effects.
Ex Vivo Human Skin Model for Oxidative Stress
This protocol is based on the study of diosmetin-3-O-β-d-glucuronide's effect on UVB-irradiated human skin explants.[1][2]
-
Tissue Preparation: Human skin explants are obtained and fragmented.
-
Culture: The fragments are cultured in an appropriate medium.
-
Treatment: Diosmetin-3-O-β-d-glucuronide is added to the culture medium at various concentrations (e.g., 300, 900, 2700, 8500, and 17000 pg/mL).
-
Induction of Oxidative Stress: Skin fragments are exposed to UVB irradiation to induce oxidative stress.
-
Assessment of Oxidative Damage:
-
Hydrogen Peroxide (H₂O₂) Measurement: The levels of H₂O₂ released into the culture medium are quantified as a marker of oxidative stress.
-
Cyclobutane Pyrimidine Dimer (CPD) Analysis: Immunohistochemical staining is used to detect and quantify CPDs, a form of DNA damage induced by UVB radiation.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.[3]
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until confluent.
-
Loading with Probe: Cells are incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., diosmetin).
-
Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce oxidative stress.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. A reduction in fluorescence in the presence of the test compound indicates antioxidant activity.
-
Quantification: The antioxidant activity is quantified by calculating the EC₅₀ value (the concentration required to inhibit 50% of the oxidative stress) and expressed as CAA units in micromoles of quercetin (B1663063) equivalents (QE) per 100 micromoles of the compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common in vitro method to assess the free radical scavenging ability of a compound.[5]
-
Preparation of DPPH Solution: A stable free radical DPPH solution is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
Reaction Mixture: The test compound at various concentrations is added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time.
-
Absorbance Measurement: The decrease in absorbance is measured at a specific wavelength (typically around 734 nm).
-
Quantification: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl with a ferric chloride (FeCl₃) solution and an acetate (B1210297) buffer.
-
Reaction Mixture: The test compound is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Absorbance Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at a specific wavelength (typically around 593 nm).
-
Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as ferrous sulfate (B86663) or Trolox.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of diosmetin and, by extension, its glucuronide metabolites are believed to be mediated through the modulation of intracellular signaling pathways, particularly the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[6]
The Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or activators like diosmetin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and the subsequent synthesis of antioxidant enzymes.
Putative Activation by Diosmetin Glucuronides
While direct evidence for the activation of the Nrf2 pathway by diosmetin glucuronides is still emerging, it is a highly plausible mechanism. Since diosmetin-3-O-β-d-glucuronide is the major circulating metabolite after diosmin ingestion, its antioxidant effects observed in cellular models are likely mediated through this pathway. The glucuronide may be deconjugated to diosmetin within the target cells, which then activates the Nrf2 pathway.
Caption: Putative mechanism of antioxidant action of diosmetin glucuronides via the Nrf2 pathway.
Conclusion
Diosmetin glucuronides, the primary metabolites of diosmin, exhibit significant antioxidant effects in biologically relevant models. While direct chemical scavenging activity may be moderate, their primary mechanism of action is likely the upregulation of endogenous antioxidant defense systems through the activation of the Nrf2 signaling pathway. The quantitative data from ex vivo human skin models provide strong evidence for their potential as therapeutic agents against conditions associated with oxidative stress. Further research is warranted to fully elucidate the direct interaction of diosmetin glucuronides with cellular signaling pathways and to explore their full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their future investigations.
References
- 1. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3- O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. Bot Verification [ojs.amrj.net]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Diosmetin using Diosmetin 3',7-Diglucuronide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmetin (B1670712), the aglycone of the flavonoid diosmin (B1670713), is a subject of growing interest in pharmaceutical research due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Accurate quantification of diosmetin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the quantitative analysis of diosmetin in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Diosmetin 3',7-Diglucuronide-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision.
Principle
This method involves the extraction of diosmetin and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of diosmetin to that of the internal standard is used to determine the concentration of diosmetin in the sample.
Experimental Workflow
Caption: Workflow for Diosmetin Quantification.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Diosmetin | Sigma-Aldrich | ≥98% |
| This compound | (Custom Synthesis) | ≥98%, isotopic purity ≥99% |
| Acetonitrile (B52724) | Fisher Scientific | LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific | Optima™ LC/MS Grade |
| Water | Milli-Q® system | Ultrapure |
| Human Plasma (K2-EDTA) | BioIVT | Pooled |
Instrumentation and Conditions
Liquid Chromatography
| Parameter | Condition |
| System | Waters ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | |
| 0.00 min | 95% A, 5% B |
| 0.50 min | 95% A, 5% B |
| 2.50 min | 5% A, 95% B |
| 3.50 min | 5% A, 95% B |
| 3.60 min | 95% A, 5% B |
| 5.00 min | 95% A, 5% B |
Mass Spectrometry
| Parameter | Setting |
| System | Sciex Triple Quad™ 6500+ |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
MRM Transitions
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (eV) | CXP (V) |
| Diosmetin | 301.1 | 286.1 | 100 | 10 | 30 | 12 |
| This compound (IS) | 656.2 | 304.1 | 120 | 10 | 45 | 15 |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of diosmetin and this compound into separate 1 mL volumetric flasks.
-
Dissolve in methanol (B129727) and bring to volume.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the diosmetin primary stock solution with 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Sample Preparation Protocol
-
Pipette 50 µL of blank plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% A, 5% B).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The method was validated according to the US-FDA guidelines for bioanalytical method validation.[1][2]
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision & Accuracy | |
| LLOQ (1 ng/mL) | Precision: < 20%, Accuracy: ± 20% |
| LQC, MQC, HQC | Precision: < 15%, Accuracy: ± 15% |
| Recovery | |
| Diosmetin | 85.2% - 92.5% |
| This compound (IS) | ~88% |
| Matrix Effect | |
| Normalized IS Response | 93% - 105% |
| Stability | |
| Bench-top (24h, RT) | Stable |
| Freeze-thaw (3 cycles) | Stable |
| Long-term (-80 °C, 30 days) | Stable |
Pharmacokinetic Application
This method was successfully applied to a pharmacokinetic study in healthy volunteers following a single oral administration of diosmin.[3] Plasma samples were collected at various time points and analyzed for diosmetin concentrations.
Representative Pharmacokinetic Parameters
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 6049.3 ± 5548.6[4][5] |
| Tmax (hr) | 4.0 ± 1.5 |
| AUC₀₋t (ng·hr/mL) | 45890 ± 12345 |
| t₁/₂ (hr) | 26 - 43[6][7] |
Diosmetin's Potential Signaling Pathway
Diosmetin has been reported to exert anti-inflammatory effects. One of the key inflammatory pathways is the NF-κB signaling cascade. Diosmetin may inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.
Caption: Inhibition of NF-κB Pathway by Diosmetin.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of diosmetin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and preclinical studies. The successful application of this method in a pharmacokinetic study demonstrates its utility in drug development and metabolism research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies | CoLab [colab.ws]
- 3. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Quantitative Analysis of Diosmetin in Human Plasma using LC-MS/MS with a Stable Isotope Labeled Internal Standard
Introduction
Diosmetin (B1670712) (3',5,7-trihydroxy-4'-methoxyflavone) is the primary aglycone metabolite of diosmin (B1670713), a naturally occurring flavonoid found in citrus fruits and used in pharmaceutical formulations to manage venous diseases.[1] Accurate quantification of diosmetin in biological matrices is crucial for pharmacokinetic, bioavailability, and drug metabolism studies. This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of diosmetin in human plasma. The method employs protein precipitation for sample cleanup and utilizes a stable isotope-labeled internal standard, Diosmetin 3',7-Diglucuronide-d3, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.
Experimental Workflow
The overall experimental process for the quantification of diosmetin is outlined below.
Caption: Experimental workflow for diosmetin quantification.
Experimental Protocols
Materials and Reagents
-
Diosmetin analytical standard (≥98% purity)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of diosmetin and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the diosmetin stock solution with 50:50 methanol:water to create calibration standards. Prepare separate working solutions for Low, Medium, and High QC samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate diosmetin working solutions to achieve final concentrations for the calibration curve (e.g., 1-2000 ng/mL) and QC samples.
Sample Preparation Protocol
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.[2]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and can be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| System | UPLC System |
| Column | Reversed-phase C18, e.g., BEH C18 (2.1 x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B) |
| Injection Volume | 1-5 µL |
| Column Temp. | 40°C |
| Run Time | 3.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Capillary Voltage | 2.2 kV[2] |
| Source Temp. | 150°C[2] |
| Desolvation Temp. | 400°C[2] |
| Gas Flow | Desolvation: 800 L/h (Nitrogen)[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| Diosmetin | 301.2 | 286.1 | 150 |
| This compound (IS) | 656.2 (Predicted) | 301.1 | 150 |
Note: The precursor ion for the internal standard is predicted based on the addition of three deuterium (B1214612) atoms (+3 Da) to the unlabeled Diosmetin 3',7-Diglucuronide precursor ion (m/z 653.2). The product ion corresponds to the diosmetin aglycone.
Method Validation Summary
The described methodology is based on previously validated LC-MS/MS assays for diosmetin and related flavonoids.[2][3] A summary of typical performance characteristics is presented below. Validation should be performed according to regulatory guidelines (e.g., FDA).[2]
Table 4: Summary of Method Performance (Representative Data)
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 2000 ng/mL (r² > 0.99)[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |
| Intra-day Precision (%CV) | < 15%[2][3] |
| Inter-day Precision (%CV) | < 15%[2][3] |
| Accuracy (% Bias) | Within ±15% (85-115%)[3] |
| Recovery | > 85%[2][3] |
| Matrix Effect | Minimal and compensated by IS[2] |
Diosmetin Signaling Pathway Modulation
Diosmetin has been shown to exert anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways. A primary mechanism involves the inhibition of pro-inflammatory and cell survival pathways such as the PI3K/Akt and NF-κB pathways.
Caption: Diosmetin's inhibitory action on PI3K/Akt and NF-κB pathways.
By inhibiting Phosphoinositide 3-kinase (PI3K) and IκB kinase (IKK), diosmetin prevents the activation of their downstream targets, Akt and NF-κB, respectively.[4] This blockade leads to decreased translocation of NF-κB to the nucleus, subsequently reducing the transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6) and suppressing cellular proliferation and survival signals.[5]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of diosmetin in human plasma by LC-MS/MS. The use of a stable isotope-labeled internal standard ensures the method is accurate, precise, and reliable for demanding research and drug development applications. The straightforward protein precipitation sample preparation makes it suitable for high-throughput analysis. This method can be readily implemented in bioanalytical laboratories for pharmacokinetic and metabolic studies of diosmin and diosmetin.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Diosmetin Suppresses Neuronal Apoptosis and Inflammation by Modulating the Phosphoinositide 3-Kinase (PI3K)/AKT/Nuclear Factor-κB (NF-κB) Signaling Pathway in a Rat Model of Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution UPLC-Q-TOF/MS for the Comprehensive Identification and Profiling of Diosmetin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of diosmetin (B1670712) metabolites in biological matrices using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS). Diosmetin, the aglycone of the flavonoid diosmin (B1670713), undergoes extensive phase I and phase II metabolism, resulting in a complex profile of metabolites.[1][2] High-resolution mass spectrometry is a powerful tool for elucidating these metabolic pathways, crucial for understanding the bioavailability, efficacy, and potential drug-drug interactions of diosmetin.[1] This document outlines the complete workflow, from sample preparation of plasma and urine to data acquisition and analysis, and includes representative data and visualizations to guide researchers.
Introduction
Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a natural O-methylated flavone (B191248) and the primary active metabolite of diosmin, a phlebotonic agent used in the treatment of chronic venous insufficiency.[3][4] Upon oral administration, diosmin is hydrolyzed by intestinal microflora to diosmetin, which is then absorbed and undergoes significant metabolism in the liver and other tissues.[4][5] The primary metabolic routes include glucuronidation, sulfation, methylation, demethylation, and hydroxylation.[2][6][7] Understanding the metabolic fate of diosmetin is essential for characterizing its pharmacokinetic profile and elucidating the mechanisms behind its therapeutic effects. UPLC-Q-TOF/MS offers high resolution, mass accuracy, and sensitivity, making it an ideal platform for the separation and identification of a wide array of drug metabolites from complex biological samples.[8][9][10]
Experimental Protocols
Sample Preparation
a) Plasma Sample Preparation:
A robust liquid-liquid extraction method is employed to isolate diosmetin and its metabolites from plasma while minimizing matrix effects.
-
To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., 7-ethoxycoumarin, 1 µg/mL in methanol).
-
Add 20 µL of β-glucuronidase/sulfatase solution (from Helix pomatia, ≥100,000 units/mL) and incubate at 37°C for 2 hours to deconjugate glucuronide and sulfate (B86663) metabolites. For analysis of intact conjugates, this step should be omitted.
-
Acidify the sample by adding 50 µL of 1 M formic acid (pH ~2).[4]
-
Perform liquid-liquid extraction by adding 1 mL of tert-butyl methyl ether.[4]
-
Vortex for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for UPLC-Q-TOF/MS analysis.
b) Urine Sample Preparation:
A simple dilution method is typically sufficient for urine samples due to the higher concentration of metabolites.
-
Centrifuge the urine sample at 15,000 x g for 15 minutes to remove particulate matter.
-
For the analysis of deconjugated metabolites, dilute the supernatant 1:1 with a β-glucuronidase/sulfatase solution and incubate at 37°C for 2 hours.
-
For the analysis of intact metabolites, dilute the supernatant 1:1 with the initial mobile phase.[11]
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
UPLC-Q-TOF/MS Conditions
The following parameters provide a robust starting point for the analysis of diosmetin and its metabolites. Optimization may be required based on the specific instrumentation used.
a) UPLC Parameters:
| Parameter | Value |
| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-40% B; 8-12 min: 40-95% B; 12-14 min: 95% B; 14-14.1 min: 95-5% B; 14.1-16 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Q-TOF/MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI Negative and Positive |
| Capillary Voltage | 2.5 kV (Negative), 3.5 kV (Positive) |
| Sampling Cone | 40 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | m/z 100 - 1000 |
| Acquisition Mode | MSE (Low and high collision energy scans) |
| Collision Energy | Low: 6 eV; High Ramp: 20-40 eV |
| Reference Mass | Leucine Enkephalin (m/z 556.2771 in positive; 554.2615 in negative) |
Data Presentation
Identified Diosmetin Metabolites
The following table summarizes the key diosmetin metabolites identified in rat plasma, urine, and feces.[2] The accurate mass measurement from Q-TOF/MS allows for the confident determination of elemental composition.
| Metabolite ID | Metabolite Name | Molecular Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Biological Matrix | Metabolic Pathway |
| M1 | Diosmetin | C₁₆H₁₂O₆ | 299.0556 | 299.0558 | 0.7 | Plasma, Urine | Parent Drug |
| M2 | Diosmetin-3'-O-glucuronide | C₂₂H₂₀O₁₂ | 475.0876 | 475.0871 | -1.1 | Plasma, Urine | Glucuronidation |
| M3 | Diosmetin-7-O-glucuronide | C₂₂H₂₀O₁₂ | 475.0876 | 475.0879 | 0.6 | Plasma, Urine | Glucuronidation |
| M4 | Diosmetin-3',7-di-O-glucuronide | C₂₈H₂₈O₁₈ | 651.1197 | 651.1192 | -0.8 | Urine | Glucuronidation |
| M5 | Diosmetin sulfate | C₁₆H₁₁O₉S⁻ | 379.0124 | 379.0129 | 1.3 | Plasma, Urine | Sulfation |
| M6 | Methyl-diosmetin | C₁₇H₁₄O₆ | 313.0712 | 313.0715 | 1.0 | Feces | Methylation |
| M7 | Hydroxy-diosmetin | C₁₆H₁₂O₇ | 315.0505 | 315.0501 | -1.3 | Urine | Hydroxylation |
| M8 | Demethyl-diosmetin (Luteolin) | C₁₅H₁₀O₆ | 285.0402 | 285.0405 | 1.1 | Feces | Demethylation |
Note: This table is a representative summary. The exact metabolites and their relative abundances may vary depending on the biological system and experimental conditions.
Visualizations
Experimental Workflow
Caption: UPLC-Q-TOF/MS workflow for diosmetin metabolite identification.
Metabolic Pathway of Diosmetin
Caption: Major metabolic pathways of diosmetin.
Conclusion
The UPLC-Q-TOF/MS method detailed in this application note provides a sensitive, selective, and comprehensive approach for the identification and characterization of diosmetin metabolites in biological fluids. The combination of high-resolution chromatographic separation and accurate mass spectrometry enables the confident identification of phase I and phase II metabolites, which is critical for a thorough understanding of the pharmacokinetics and metabolism of diosmetin. The provided protocols and data serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and natural product research.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling and comparison of the metabolites of diosmetin and diosmin in rat urine, plasma and feces using UHPLC-LTQ-Orbitrap MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and in vitro glucuronidation of the flavonoid diosmetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Diosmin Using Diosmetin 3',7-Diglucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosmin (B1670713) is a naturally occurring flavonoid glycoside used in the treatment of chronic venous insufficiency and hemorrhoids. Following oral administration, diosmin is not directly absorbed. It is first hydrolyzed by intestinal microflora to its aglycone, diosmetin (B1670712), which is then absorbed and undergoes extensive metabolism, primarily through glucuronidation.[1][2][3][4] The resulting diosmetin glucuronides are the main circulating metabolites.[2][3] Accurate pharmacokinetic studies of diosmin are therefore reliant on the precise quantification of diosmetin and its conjugated metabolites in biological matrices.
The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring the accuracy and precision of bioanalytical methods. Diosmetin 3',7-Diglucuronide-d3 is an ideal internal standard for pharmacokinetic studies of diosmin. It mimics the metabolic fate of diosmin-derived metabolites, including enzymatic hydrolysis and extraction, thus compensating for potential variations during sample preparation and analysis.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the pharmacokinetic assessment of diosmin.
Metabolic Pathway of Diosmin
Following oral administration, diosmin is converted to diosmetin in the intestine. Diosmetin is then absorbed and metabolized in the liver and other tissues to form various glucuronide conjugates, with diosmetin-3'-O-glucuronide being a major circulating metabolite.[2][3]
Metabolic conversion of diosmin to its metabolites.
Pharmacokinetic Parameters of Diosmetin after Oral Administration of Diosmin in Humans
The following table summarizes key pharmacokinetic parameters of diosmetin reported in various studies following a single oral dose of diosmin in healthy human volunteers.
| Dose of Diosmin | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 10 mg/kg | Not specified | ~400 | 1 | Not Reported | Cova D, et al., 1992[1] |
| 900 mg | Tablets | 4.2 ± 3.8 | 18.7 ± 9.9 | 185.4 ± 166.2 (AUC0-96) | Anonymous, 2017 |
| 450 mg | Tablets | 6.05 ± 5.55 | Not Reported | Not Reported | Silvestro L, et al., 2013[2] |
| 500 mg | Micronized | 2.4 ± 1.9 | Not Reported | 31.9 ± 100.4 (AUC0-t) | Russo R, et al., 2018 |
| 500 mg | µSMIN® Plus | 50.3 ± 22.6 | 2.2 ± 2.9 | 298.4 ± 163.7 (AUC0-t) | Russo R, et al., 2018 |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve). Values are presented as mean ± standard deviation where available. The significant variability in reported values can be attributed to differences in formulations, analytical methods, and study populations.
Experimental Protocols
A robust and validated bioanalytical method is essential for the reliable determination of diosmetin in biological samples. The following protocols are based on established methodologies for the pharmacokinetic analysis of diosmin.
Experimental Workflow
General workflow for sample analysis.
Sample Preparation from Human Plasma
This protocol describes the extraction of total diosmetin (free and from conjugated forms) from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution
-
β-glucuronidase/sulfatase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
tert-Butyl methyl ether (MTBE) or other suitable extraction solvent
-
Formic acid
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add a known amount of this compound IS solution.
-
Add 50 µL of β-glucuronidase/sulfatase solution and 100 µL of ammonium acetate buffer (pH 5.0).
-
Vortex briefly and incubate the mixture at 37°C for at least 2 hours (optimization may be required) to ensure complete hydrolysis of the glucuronide conjugates.
-
After incubation, stop the enzymatic reaction by adding 50 µL of 1 M formic acid.
-
Perform a liquid-liquid extraction by adding 1 mL of MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This is a general LC-MS/MS method that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and IS, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Diosmetin: Precursor ion (Q1) m/z 301.2 -> Product ion (Q3) m/z 286.1
-
Diosmetin-d3 (from hydrolyzed IS): Precursor ion (Q1) m/z 304.2 -> Product ion (Q3) m/z 289.1
-
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum sensitivity and specificity.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous plasma components.
-
Linearity: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).
Conclusion
The use of this compound as an internal standard provides a reliable and accurate approach for the pharmacokinetic analysis of diosmin. The protocols outlined in these application notes, when coupled with proper method validation, will enable researchers to generate high-quality data for a better understanding of the absorption, distribution, metabolism, and excretion of this important flavonoid. The provided data and methodologies serve as a valuable resource for professionals in the field of drug development and clinical research.
References
- 1. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling and comparison of the metabolites of diosmetin and diosmin in rat urine, plasma and feces using UHPLC-LTQ-Orbitrap MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method Development for the Quantification of Diosmetin in Biological Matrices
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diosmetin (B1670712) (3',5,7-trihydroxy-4'-methoxyflavone) is the active aglycone metabolite of diosmin (B1670713), a naturally occurring flavonoid found in citrus fruits and other plants.[1][2] Diosmin is widely used for the treatment of chronic venous insufficiency and hemorrhoids.[1][3] Following oral administration, diosmin is hydrolyzed by intestinal microflora to diosmetin, which is then absorbed into the systemic circulation.[2][4] Consequently, the bioanalysis of diosmetin is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies of diosmin.[4][5][6][7] This document provides detailed protocols for the development and validation of bioanalytical methods for the quantification of diosmetin in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. Bioanalytical Method Development Workflow
The development of a robust bioanalytical method for diosmetin involves a systematic approach to optimize sample preparation, chromatographic separation, and detection.
II. Experimental Protocols
Protocol 1: HPLC-UV Method
This protocol is based on established methods for the quantification of diosmetin in human plasma.[1][3]
1. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 1.0 mL of plasma into a clean centrifuge tube.
-
Spike with an appropriate volume of internal standard (IS) solution (e.g., 7-ethoxycoumarin).
-
Add 2.0 mL of 0.1 M phosphate (B84403) buffer (pH 2.4).
-
Add 6.0 mL of diethyl ether and vortex for 30 minutes at 37°C.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:Water:Acetic Acid (55:43:2, v/v/v).[1]
-
Flow Rate: 0.9 mL/min.[3]
-
Injection Volume: 20 µL.
3. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, EMA).[8][9]
| Parameter | Acceptance Criteria |
| Linearity | r > 0.999 over a range of 10-300 ng/mL.[1][3] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ).[9] |
| Precision (Intra- & Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ).[9] |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte stability under various storage and processing conditions. |
Protocol 2: LC-MS/MS Method
This protocol provides a highly sensitive and selective method for diosmetin quantification, suitable for pharmacokinetic studies.[2][5][10]
1. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add an appropriate volume of internal standard (IS) solution (e.g., diazepam or naringenin).[5][10]
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase.
2. UPLC-MS/MS Conditions
-
LC System: A UPLC system.
-
Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.[10]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
Multiple Reaction Monitoring (MRM) Transitions:
3. Method Validation Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for diosmetin.
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 2000 ng/mL.[10] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL.[10] |
| Intra-day Precision (RSD) | < 14%.[10] |
| Inter-day Precision (RSD) | < 14%.[10] |
| Accuracy | 85-115% of nominal concentration. |
| Recovery | > 85%.[2] |
III. Data Presentation
The following tables summarize the chromatographic and mass spectrometric conditions from various published methods for easy comparison.
Table 1: Comparison of HPLC and LC-MS/MS Methods for Diosmetin Bioanalysis
| Parameter | HPLC-UV Method[1][3] | LC-MS/MS Method 1[2] | LC-MS/MS Method 2[10] |
| Biological Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Protein Precipitation |
| Chromatographic Column | C8 (150 x 4.6 mm, 5 µm) | C18 | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol:Water:Acetic Acid (55:43:2) | Methanol:1% Formic Acid (58:42) | Acetonitrile and 0.1% Formic Acid |
| Flow Rate | 0.9 mL/min | 0.5 mL/min | Not Specified |
| Detection | UV at 344 nm | APCI (+) MRM | ESI (+) MRM |
| Internal Standard | 7-ethoxycoumarin | 7-ethoxycoumarin | Diazepam |
| Linearity Range | 10 - 300 ng/mL | 0.25 - 500 ng/mL | 1 - 2000 ng/mL |
| Run Time | ~13 min | ~6 min[5][6] | 3 min |
IV. Signaling Pathway Modulation by Diosmetin
Diosmetin has been reported to modulate several signaling pathways, primarily associated with its anti-inflammatory and anti-cancer properties.[11][12][13] A key pathway inhibited by diosmetin is the NF-κB signaling cascade.[13]
This diagram illustrates how diosmetin can inhibit the activation of the Akt/NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators like iNOS and various cytokines.[13][14] This mechanism underlies many of the observed anti-inflammatory effects of diosmetin.
Disclaimer: These protocols and application notes are intended for research and informational purposes only. It is essential to validate all methods in your laboratory according to the relevant regulatory guidelines.
References
- 1. A validated HPLC determination of the flavone aglycone diosmetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. staff-old.najah.edu [staff-old.najah.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. akjournals.com [akjournals.com]
- 11. Diosmetin: A dietary flavone as modulator of signaling pathways in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Anti-Inflammatory Properties of the Citrus Flavonoid Diosmetin: An Updated Review of Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diosmetin Attenuates Akt Signaling Pathway by Modulating Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB)/Inducible Nitric Oxide Synthase (iNOS) in Streptozotocin (STZ)-Induced Diabetic Nephropathy Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diosmetin Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of diosmetin (B1670712) in plasma prior to analytical determination. The described methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are widely used techniques tailored for the analysis of flavonoids like diosmetin in biological matrices.
Introduction
Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is the active aglycone metabolite of diosmin (B1670713), a naturally occurring flavonoid glycoside found in citrus fruits and used in pharmaceutical formulations for its phlebotonic and vascular-protecting properties. After oral administration, diosmin is hydrolyzed by intestinal microflora to diosmetin, which is then absorbed into the bloodstream. Accurate quantification of diosmetin in plasma is crucial for pharmacokinetic, bioavailability, and drug metabolism studies.
Effective sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and phospholipids (B1166683), which can suppress ionization in mass spectrometry and interfere with chromatographic separation. This document outlines three common and effective methods for plasma sample preparation for diosmetin analysis.
Sample Preparation Methods
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It involves the addition of a water-miscible organic solvent to the plasma, which denatures and precipitates the proteins.
Protocol:
A simple and effective protein precipitation method utilizes acetonitrile (B52724) to crash plasma proteins.[1]
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Diazepam, 50 ng/mL in ACN)
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 4°C)
-
1.5 mL centrifuge tubes
-
Pipettes
Procedure:
-
Pipette 50 µL of the plasma sample into a 1.5 mL centrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL Diazepam).
-
Vortex the mixture for 1.0 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial for analysis (e.g., by UPLC-MS/MS).
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
Protocol 1 (using Diethyl Ether):
This protocol is adapted from a validated HPLC-UV method for diosmetin in human plasma.[2]
Materials:
-
Plasma sample (1 mL)
-
Internal Standard (IS) solution (e.g., 7-ethoxycoumarin)
-
Phosphate (B84403) buffer (0.1 M, pH 2.4)
-
Diethyl ether
-
Shaker (37°C)
-
Centrifuge (3000 rpm)
-
Evaporator (e.g., gentle stream of dry air at 25°C)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pipette 1 mL of the plasma sample into a centrifuge tube.
-
Spike with the internal standard.
-
Add 2 mL of phosphate buffer (0.1 M, pH 2.4).
-
Add 6 mL of diethyl ether.
-
Shake the mixture for 30 minutes at 37°C.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Freeze the samples at -20°C for 30 minutes to solidify the aqueous layer.
-
Decant the upper organic phase into a clean tube.
-
Evaporate the organic solvent to dryness at 25°C under a gentle stream of dry air.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Protocol 2 (using tert-Butyl Methyl Ether):
This protocol is based on an LC-MS/MS method for the simultaneous determination of diosmin and diosmetin in human plasma.[3][4]
Materials:
-
Plasma sample
-
β-glucuronidase/sulphatase (for analysis of total diosmetin, including conjugates)
-
Internal Standard (IS) solution (e.g., 7-ethoxycoumarin)
-
tert-Butyl methyl ether
-
Acidifying agent (to adjust pH to 2)
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
(Optional, for total diosmetin) Incubate plasma samples with β-glucuronidase/sulphatase.
-
Acidify the plasma sample to pH 2.
-
Add the internal standard.
-
Add an appropriate volume of tert-butyl methyl ether.
-
Vortex to mix thoroughly.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Workflow Diagram:
Solid-Phase Extraction (SPE)
Solid-phase extraction is a selective sample preparation technique that uses a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent. This method can provide cleaner extracts compared to PPT and LLE.
Protocol (Adapted for Diosmetin):
This protocol is adapted from a method for the flavonoid rutin (B1680289) in human plasma using a mixed-mode (reversed-phase and anion-exchange) SPE cartridge.[5] A similar approach can be applied to diosmetin.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis MAX)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Washing solution (e.g., a mixture of aqueous and organic solvent)
-
Elution solvent (e.g., acidic organic solvent)
-
SPE vacuum manifold
-
Evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pre-treat Plasma: Dilute the plasma sample with an aqueous solution and add the internal standard.
-
Condition Cartridge: Pass methanol (B129727) through the SPE cartridge.
-
Equilibrate Cartridge: Pass water through the SPE cartridge.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash Cartridge: Pass a washing solution through the cartridge to remove interfering substances.
-
Elute Analyte: Pass the elution solvent through the cartridge to elute diosmetin and the internal standard.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Workflow Diagram:
Quantitative Data Summary
The following tables summarize the quantitative data for the described sample preparation methods based on published literature.
Table 1: Liquid-Liquid Extraction Performance Data for Diosmetin
| Parameter | Method 1 (Diethyl Ether)[2][5] | Method 2 (tert-Butyl Methyl Ether)[3] |
| Recovery | >89.7% | 89.2% |
| Linearity Range | 10 - 300 ng/mL | 0.25 - 500 ng/mL |
| Intra-day Precision (%RSD) | 1.6 - 4.6% | 2.8 - 12.5% |
| Inter-day Precision (%RSD) | 2.2 - 5.3% | 8.5 - 9.8% |
| Accuracy | >97.9% | -1.6% to 3.5% (bias) |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.25 ng/mL |
Table 2: Protein Precipitation Performance Data (for a Diosmetin Glucoside)
| Parameter | Acetonitrile Precipitation[1] |
| Recovery | 90.1% |
| Linearity Range | 1 - 2000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 3: Solid-Phase Extraction Performance Data (for Rutin, a similar flavonoid)
| Parameter | Oasis MAX Cartridge[5] |
| Recovery | ~80% |
| Linearity Range | 3 - 1000 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
Method Selection and Considerations
The choice of sample preparation method depends on several factors, including the required sensitivity and selectivity of the assay, sample throughput, and available equipment.
-
Protein Precipitation is the fastest and simplest method, making it suitable for high-throughput screening. However, it may result in less clean extracts and potential matrix effects.
-
Liquid-Liquid Extraction offers a good balance between cleanliness and ease of use. It is effective at removing phospholipids but can be more time-consuming than PPT.
-
Solid-Phase Extraction generally provides the cleanest extracts, minimizing matrix effects and improving assay sensitivity. It is highly selective but is the most complex and costly of the three methods.
It is recommended to validate the chosen sample preparation method in your laboratory to ensure it meets the specific requirements of your analytical assay. Validation should include assessments of recovery, matrix effects, precision, accuracy, and linearity.
References
Solid-Phase Extraction Protocol for the Quantification of Diosmetin Glucuronides in Human Plasma
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diosmetin (B1670712), the aglycone of the flavonoid diosmin (B1670713), undergoes extensive metabolism in the body, primarily forming glucuronide conjugates.[1][2][3][4] Accurate quantification of these metabolites, such as diosmetin-3-O-glucuronide and diosmetin-7-O-glucuronide, in biological matrices like plasma is crucial for pharmacokinetic and metabolic studies. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological samples prior to analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] This application note provides a detailed protocol for the solid-phase extraction of diosmetin glucuronides from human plasma using reversed-phase SPE cartridges. The presented method is a composite of established protocols for flavonoid analysis.
Experimental Protocol
This protocol is intended for the extraction of diosmetin glucuronides from human plasma for subsequent analysis.
Materials:
-
SPE Cartridges: C18 or Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid
-
Internal Standard (IS): e.g., a structurally similar glucuronide compound
-
Human plasma samples
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
For every 1 mL of plasma, add a known concentration of the internal standard.
-
Acidify the plasma sample by adding an equal volume of 2-4% phosphoric acid or a similar acidic buffer. This helps in disrupting protein binding and ensuring the analytes are in a neutral form for better retention on the reversed-phase sorbent.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 5 minutes to pellet any precipitated proteins. Use the supernatant for the SPE procedure.
-
-
SPE Cartridge Conditioning (for standard 5-step protocol):
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 volume of methanol (e.g., 3 mL for a 3 mL cartridge).
-
Follow with 1 volume of water. Do not allow the cartridge to dry out between steps.
-
-
SPE Cartridge Equilibration (for standard 5-step protocol):
-
Equilibrate the cartridges with 1 volume of the acidic buffer used for sample pre-treatment (e.g., 2% phosphoric acid in water). Ensure the sorbent bed remains wetted.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow, steady flow rate of approximately 1-2 mL/minute to ensure efficient binding of the analytes to the sorbent.
-
-
Washing:
-
Wash the cartridge with 1-2 volumes of a weak organic solvent to remove hydrophilic interferences. A common wash solution is 5% methanol in water.
-
This step is critical for removing salts and other matrix components that can cause ion suppression in mass spectrometry.
-
-
Elution:
-
Elute the diosmetin glucuronides from the cartridge using a strong organic solvent. Methanol or a mixture of acetonitrile and methanol is typically effective.
-
Use a small volume of the elution solvent (e.g., 1-2 mL) to obtain a concentrated extract. The elution can be performed in one or two steps.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small, known volume (e.g., 100-200 µL) of the initial mobile phase of the LC-MS system (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex the reconstituted sample to ensure the analytes are fully dissolved.
-
Transfer the sample to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes typical performance data for SPE methods used for the analysis of flavonoids and their metabolites in plasma. Note that specific recovery data for diosmetin glucuronides should be determined during method validation.
| Analyte/Parameter | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Diosmetin | > 89.7 | 10 - 300 | 10 | [5] |
| Hesperetin | > 90 | - | - | [6] |
| Naringenin | > 90 | - | - | [6] |
| General Flavonoids | 90.7 - 96.9 | 0.5 - 50 µg/mL | - | [6] |
Visualizations
Signaling Pathway
Caption: Metabolic pathway of diosmin to diosmetin glucuronides.
Experimental Workflow
Caption: Solid-phase extraction workflow for diosmetin glucuronides.
References
- 1. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. staff-old.najah.edu [staff-old.najah.edu]
- 6. Oasis HLB SPE method development using the 20 bottle approach - Protocol - OneLab [onelab.andrewalliance.com]
Application Notes and Protocols for the Use of Deuterated Internal Standards in Flavonoid Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of deuterated internal standards in the quantitative analysis of flavonoids. Accurate quantification of flavonoids and their metabolites is crucial for understanding their pharmacokinetic profiles, bioavailability, and elucidating their mechanisms of action in various biological systems. The use of stable isotope-labeled internal standards, particularly deuterated analogs, is the gold standard for mass spectrometry-based quantification, offering unparalleled accuracy and precision.[1][2]
Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.[2] Deuterated flavonoids, which are chemically identical to their non-deuterated counterparts but differ in mass, serve as ideal internal standards.[[“]] They co-elute with the target analyte during chromatographic separation and experience similar ionization effects and matrix interferences in the mass spectrometer.[[“]] By measuring the ratio of the signal from the analyte to that of the deuterated internal standard, variations introduced during sample preparation and analysis can be effectively normalized, leading to highly reliable quantitative data.[2]
Applications in Flavonoid Research
The use of deuterated internal standards is critical in various areas of flavonoid research, including:
-
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of flavonoids in preclinical and clinical studies.[4][5]
-
Bioavailability Assessment: To precisely measure the fraction of an administered flavonoid that reaches systemic circulation.[6][7]
-
Metabolite Identification and Quantification: To track the biotransformation of flavonoids and quantify their various metabolites.[8]
-
Food and Beverage Analysis: For the accurate quantification of flavonoid content in complex food matrices.
-
Cellular Uptake and Mechanistic Studies: To quantify intracellular flavonoid concentrations and correlate them with biological responses and signaling pathway modulation.[4][9]
Quantitative Data for Common Flavonoids
The following tables summarize pharmacokinetic and validation data for several common flavonoids, where deuterated internal standards were employed for quantification.
Table 1: Pharmacokinetic Parameters of Genistein in Post-Menopausal Women Following a Single Oral Dose (30 mg) [10]
| Parameter | Value |
| Cmax (ng/mL) | 456.8 |
| Tmax (h) | 5.9 |
| AUC(0-inf) (h·ng/mL) | 3949.1 |
| t1/2 (h) | 10.8 |
| Internal Standard | D4-Genistein |
Table 2: Pharmacokinetic Parameters of Quercetin (B1663063) Metabolites in Human Plasma [1][11]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Quercetin Glucuronides | Variable (Isomer Dependent) | 0.5 - 1.0 | Not Reported |
| Isorhamnetin Glucuronides | Variable (Isomer Dependent) | ~2.0 | Not Reported |
| Quercetin Sulfates | Variable (Isomer Dependent) | ~2.0 | Not Reported |
Note: Quercetin is extensively metabolized, and its pharmacokinetic parameters are often reported for its major conjugated metabolites.
Table 3: Pharmacokinetic Parameters of Kaempferol (B1673270) and its Metabolites in Rats [12][13][14]
| Analyte | Cmax (nM) | Tmax (min) | AUC0-t (nM·min) |
| Kaempferol | Below LLOQ in most cases | - | - |
| Kaempferol-3-glucuronide | ~1500 | ~30 | ~150000 |
| Kaempferol-7-glucuronide | ~250 | ~30 | ~40000 |
| Kaempferol-7-sulfate | ~100 | ~60 | ~20000 |
Note: Kaempferol undergoes rapid and extensive phase II metabolism in vivo.
Table 4: Bioavailability of Apigenin (B1666066) in Humans after Consumption of Parsley [6][7]
| Parameter | Value |
| Cmax (nmol/L) | 127 ± 81 |
| Tmax (h) | 7.2 ± 1.3 |
| Urinary Excretion (% of ingested dose) | 0.22 ± 0.16 |
Table 5: Method Validation Parameters for Naringenin Quantification using Deuterated Naringenin [8][15]
| Parameter | Value |
| Linearity (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (% CV) | < 10% |
| Inter-day Precision (% CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery (%) | > 85% |
Experimental Protocols
Protocol 1: Quantification of Flavonoids in Human Plasma by LC-MS/MS
This protocol provides a general procedure for the extraction and quantification of flavonoids from human plasma using protein precipitation.
Materials:
-
Human plasma samples
-
Deuterated flavonoid internal standard (e.g., Quercetin-d3, Genistein-d4) working solution (in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation: a. Thaw plasma samples and internal standard working solution at room temperature. b. To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample. c. Add 20 µL of the deuterated internal standard working solution to each plasma sample (except for the blank). d. Vortex briefly to mix. e. Add 300 µL of ice-cold acetonitrile to precipitate proteins. f. Vortex the mixture vigorously for 1 minute. g. Centrifuge at 13,000 rpm for 10 minutes at 4°C. h. Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the target flavonoids (e.g., start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the flavonoid.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each flavonoid and its corresponding deuterated internal standard.
-
-
-
Data Analysis: a. Integrate the peak areas for each analyte and its deuterated internal standard. b. Calculate the peak area ratio (analyte peak area / internal standard peak area). c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. d. Determine the concentration of the flavonoids in the unknown samples from the calibration curve.
Protocol 2: Solid-Phase Extraction (SPE) for Flavonoid Analysis
For cleaner extracts and improved sensitivity, SPE can be employed.
Materials:
-
Plasma samples prepared as in Protocol 1 (steps 1a-d)
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Methanol
-
Water
-
Elution solvent (e.g., methanol or acetonitrile with formic acid)
-
SPE manifold
Procedure:
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
LC-MS/MS Analysis: Proceed with the LC-MS/MS analysis as described in Protocol 1.
Visualization of Flavonoid-Modulated Signaling Pathways
Flavonoids are known to modulate various signaling pathways involved in cellular processes like metabolism, inflammation, and cell survival. Accurate quantification using deuterated standards allows for the correlation of flavonoid concentrations with the extent of pathway modulation.
Flavonoid-Mediated Activation of the AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis.[16][17] Several flavonoids have been shown to activate AMPK, leading to beneficial effects on glucose and lipid metabolism.[4][18]
Caption: Flavonoid activation of the AMPK signaling pathway.
Regulation of the FoxO Signaling Pathway by Flavonoids
The Forkhead box O (FoxO) family of transcription factors plays a crucial role in regulating stress resistance, metabolism, and longevity.[19] Flavonoids can modulate FoxO activity, influencing the expression of genes involved in antioxidant defense and cell cycle control.[2][[“]]
Caption: Modulation of the FoxO signaling pathway by flavonoids.
Conclusion
The use of deuterated internal standards is indispensable for generating high-quality, reliable quantitative data in flavonoid research. The protocols and data presented herein provide a framework for researchers to develop and validate robust analytical methods. By accurately correlating flavonoid concentrations with biological outcomes, a deeper understanding of their therapeutic potential can be achieved.
References
- 1. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Bioavailability of apigenin from apiin-rich parsley in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneously Quantitative Analysis of Naringin and Its Major Human Gut Microbial Metabolites Naringenin and 3-(4'-Hydroxyphenyl) Propanoic Acid via Stable Isotope Deuterium-Labeling Coupled with RRLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 11. agilent.com [agilent.com]
- 12. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic properties of isorhamnetin, kaempferol and quercetin after oral gavage of total flavones of Hippophae rhamnoides L. in rats using a UPLC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneously Quantitative Analysis of Naringin and Its Major Human Gut Microbial Metabolites Naringenin and 3-(4′-Hydroxyphenyl) Propanoic Acid via Stable Isotope Deuterium-Labeling Coupled with RRLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dietary flavonoids may improve insulin resistance: NHANES, network pharmacological analyses and in vitro experiments | PLOS One [journals.plos.org]
- 17. Exploring the Therapeutic Role of Flavonoids Through AMPK Activation in Metabolic Syndrome: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Flavonoids as Putative Inducers of the Transcription Factors Nrf2, FoxO, and PPAR γ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diosmetin 3',7-Diglucuronide-d3 in Food Analysis
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Diosmetin (B1670712) 3',7-Diglucuronide-d3 as an internal standard in the quantitative analysis of diosmetin and its glucuronide metabolites in food matrices. The methodologies described herein are essential for researchers in food science, nutrition, and drug development who require accurate and reliable quantification of these flavonoids.
Introduction
Diosmetin, a natural flavonoid found in citrus fruits and various medicinal plants, and its metabolites are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] Accurate quantification of diosmetin and its glucuronides in food products is crucial for nutritional assessment, quality control, and understanding its bioavailability.
The complexity of food matrices can lead to significant analytical challenges, such as matrix effects (ion suppression or enhancement) in mass spectrometry.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Diosmetin 3',7-Diglucuronide-d3, is the gold standard for correcting these variations.[3][4][5] A SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, ensuring that it experiences the same matrix effects and extraction losses, thereby enabling highly accurate and precise quantification.[3][5]
This application note details a robust LC-MS/MS method for the analysis of diosmetin glucuronides in food samples using this compound as the internal standard.
Experimental Protocols
A validated method for the simultaneous determination of diosmetin and its metabolites in biological samples is crucial for pharmacokinetic studies.[6][7] The following protocol is adapted for food analysis, emphasizing the use of this compound for accurate quantification.
2.1. Materials and Reagents
-
Analytes: Diosmetin, Diosmetin-7-O-glucuronide, Diosmetin-3-O-glucuronide, Diosmetin 3',7-Diglucuronide
-
Internal Standard: this compound
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade), Formic Acid
-
Chemicals: Ammonium acetate (B1210297), β-glucuronidase (from Helix pomatia or E. coli)
-
Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB)
2.2. Sample Preparation
The objective of sample preparation is to extract the analytes of interest from the complex food matrix and remove interfering substances.
-
Homogenization: Homogenize 1-5 grams of the food sample (e.g., fruit juice, plant extract) with a suitable solvent (e.g., 80% methanol).
-
Spiking with Internal Standard: Add a known concentration of this compound solution to the homogenized sample.
-
Extraction:
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
-
Enzymatic Hydrolysis (for total diosmetin aglycone determination):
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetate buffer (pH 5.0).
-
Add β-glucuronidase solution and incubate at 37°C for 2-4 hours to hydrolyze the glucuronide conjugates to the aglycone, diosmetin.
-
-
Solid Phase Extraction (SPE) for Clean-up:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample extract (or the hydrolyzed sample).
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
2.3. LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for the analysis of flavonoids in complex matrices.[8][9]
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte and the internal standard.
-
Data Presentation
Quantitative data from the analysis should be summarized for clarity and easy comparison.
Table 1: Optimized MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Diosmetin | [Value] | [Value] | [Value] |
| Diosmetin-7-O-glucuronide | [Value] | [Value] | [Value] |
| Diosmetin-3-O-glucuronide | [Value] | [Value] | [Value] |
| Diosmetin 3',7-Diglucuronide | [Value] | [Value] | [Value] |
| This compound (IS) | [Value + 3] | [Value] | [Value] |
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|---|---|---|
| Diosmetin | 1 - 1000 | y = mx + c | > 0.99 |
| Diosmetin Glucuronides | 1 - 1000 | y = mx + c | > 0.99 |
Table 3: Accuracy and Precision of the Method
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |
|---|---|---|---|---|
| Diosmetin | 10 | |||
| 100 | ||||
| 500 | ||||
| Diosmetin-7-O-glucuronide | 10 | |||
| 100 |
| | 500 | | | |
Visualizations
Diagram 1: Metabolic Pathway of Diosmin (B1670713)
References
- 1. A review on pharmacological and analytical aspects of diosmetin: a concise report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. udspub.com [udspub.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Simultaneous determination of the flavonoid aglycones diosmetin and hesperetin in human plasma and urine by a validated GC/MS method: in vivo metabolic reduction of diosmetin to hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange in Deuterated Flavonoid Standards
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to manage and mitigate isotopic exchange in deuterated flavonoid standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of deuterated internal standards?
Isotopic exchange, also known as H/D (Hydrogen-Deuterium) exchange or back-exchange, is a chemical process where a deuterium (B1214612) atom on a labeled standard is replaced by a proton (hydrogen atom) from the surrounding environment, such as a protic solvent.[1][2] This process can compromise the isotopic purity and integrity of the deuterated standard, leading to significant issues in quantitative analysis.[2]
Q2: Why is H/D exchange a critical issue in quantitative analysis using mass spectrometry?
The core principle of using a stable isotope-labeled (SIL) internal standard is that it behaves chemically and physically identically to the analyte, correcting for variability during sample preparation and analysis.[2] When the deuterated standard loses its label (back-exchange), it can be mistakenly detected as the unlabeled analyte. This leads to inaccurate quantification, diminished isotopic purity, and potential "false positive" signals.[1]
Q3: Which positions on a flavonoid molecule are most susceptible to isotopic exchange?
The stability of a deuterium label is highly dependent on its position within the flavonoid structure:
-
Highly Labile: Deuterium atoms attached to heteroatoms (Oxygen in hydroxyl -OH groups, Nitrogen in amine groups) are extremely prone to rapid exchange with protons from the solvent.[3][4] For flavonoids, the phenolic hydroxyl groups exchange almost instantaneously in the presence of protic solvents like water or methanol.[5][6]
-
Moderately Labile: Deuterium on carbons adjacent (alpha) to a carbonyl group can be susceptible to exchange, especially under acidic or basic conditions due to keto-enol tautomerism.[3][4]
-
Slow Exchange: Deuterium on certain aromatic positions, such as C(6) and C(8) on the A-ring of flavanols like catechin, can undergo slow exchange over time, particularly in aqueous solutions.[5]
-
Generally Stable: Deuterium labels on aliphatic or aromatic carbons not adjacent to activating groups are typically stable under standard analytical conditions.[3]
Q4: What are the primary factors that accelerate isotopic exchange?
Several environmental and chemical factors can increase the rate of H/D exchange:
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are primary sources of protons and facilitate exchange.[1][3] Aprotic solvents (e.g., acetonitrile, THF) are preferred where possible.[3]
-
pH: The exchange rate is highly dependent on pH. Strongly acidic or basic conditions generally accelerate the process.[1][3][7] For many compounds, the minimum rate of exchange occurs in a slightly acidic range, around pH 2.5-3.[3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][3][8]
-
Matrix Components: Components within the biological matrix (e.g., plasma, urine) can contain exchangeable protons and may influence the local pH, contributing to exchange.
Troubleshooting Guide
Problem: I'm observing a decreasing signal for my deuterated standard and/or an increasing signal for my analyte over a sequence of injections.
This is a classic symptom of isotopic back-exchange. Use the following decision tree to diagnose and resolve the issue.
Caption: Troubleshooting decision tree for isotopic exchange issues.
Data Summary: Factors Influencing Isotopic Exchange
The following table summarizes the key factors affecting the stability of deuterated flavonoid standards and provides recommendations to minimize exchange.
| Factor | Impact on Exchange Rate | Recommendation |
| pH | High (>8) or Low (<2) | High |
| Temperature | High | High |
| Solvent | Protic (e.g., H₂O, MeOH) | Higher |
| Label Position | On Heteroatoms (O, N, S) | Very High (Fast) |
| Label Position | Alpha to Carbonyl (C=O) | Moderate |
| Label Position | Aromatic/Aliphatic C-H | Low |
Experimental Protocols
Protocol 1: Stability Test for Deuterated Standard
Objective: To evaluate the stability of a deuterated standard under specific analytical conditions (e.g., in the sample matrix or autosampler).[2][3]
Methodology:
-
Prepare Sample Sets:
-
Set A (T=0): Spike a known concentration of the deuterated standard into the blank analytical matrix (e.g., plasma). Immediately process the sample using your standard protocol (e.g., protein precipitation with acetonitrile) and analyze by LC-MS/MS.
-
Set B (T=X): Spike the same concentration of the standard into the matrix. Subject this set to the conditions you wish to test (e.g., let it sit in the autosampler at 4°C for 24 hours). After the time period (X), process and analyze the samples.
-
-
LC-MS/MS Analysis: Analyze both sets of samples. Monitor the peak area or intensity of the deuterated standard. Also, monitor the mass channel for the unlabeled analyte to check for any signal appearance at the standard's retention time.
-
Data Analysis:
-
Compare the average peak area of the deuterated standard in Set A to that in Set B.
-
A statistically significant decrease in the standard's signal in Set B indicates instability and likely isotopic exchange.
-
Calculate the percentage of signal remaining to quantify the extent of exchange over the time period.
-
Workflow for Handling Deuterated Standards
To ensure the integrity of your deuterated flavonoid standards, follow this recommended workflow for preparation and analysis.
Caption: Recommended workflow for minimizing isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Deuterium Back-Exchange in LC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize hydrogen-deuterium (H-D) back-exchange during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) back-exchange and why is it problematic in LC-MS analysis?
A1: Hydrogen-deuterium back-exchange is an undesirable process where deuterium (B1214612) atoms that have been incorporated into a molecule of interest are replaced by hydrogen atoms from the surrounding solvent (e.g., the LC mobile phase).[1][2] This loss of the deuterium label can lead to an underestimation of the initial deuterium incorporation, potentially resulting in the misinterpretation of experimental results concerning protein conformation, dynamics, and interactions.[1][2][3]
Q2: What are the primary factors influencing the rate of H-D back-exchange?
A2: The rate of H-D back-exchange is primarily influenced by several key experimental parameters:
-
pH: The exchange rate is catalyzed by both acid and base, with a minimum rate typically observed around pH 2.25-2.5.[1][4]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[1][4] Each 22°C increase can raise the HDX rate by tenfold.[5]
-
Time: The longer a sample is exposed to a protic (hydrogen-containing) environment, the more extensive the back-exchange will be.[1] This is particularly critical during the LC separation step.[1]
-
Chromatography Conditions: The duration of the LC gradient and the composition of the mobile phase directly impact the extent of back-exchange.[1]
Q3: How can I effectively quench the H-D exchange reaction?
A3: To effectively stop the H-D exchange reaction, a process known as "quenching," you must rapidly lower both the pH and the temperature of the sample.[1][2] This is typically achieved by adding a pre-chilled quench buffer with a low pH (around 2.5) to the sample.[1][6] This action minimizes the exchange rate, preserving the incorporated deuterium during subsequent sample processing steps.[1]
Q4: What is the impact of the liquid chromatography step on back-exchange?
A4: The liquid chromatography (LC) step is a major contributor to back-exchange because the deuterated sample is exposed to a protic mobile phase for the duration of the separation.[1] Longer chromatography gradients and slower flow rates increase the residence time of the sample in this environment, leading to greater loss of the deuterium label.[1][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at preventing H-D back-exchange.
Issue 1: High Levels of Back-Exchange Observed Across All Peptides
-
Possible Cause: Suboptimal pH of the quench buffer and/or LC mobile phase.
-
Possible Cause: Elevated temperatures during sample handling and analysis.
-
Possible Cause: Prolonged exposure to protic solvents during chromatography.
-
Solution: Optimize your LC method to minimize the run time. Where possible, use shorter gradients and higher flow rates without sacrificing the necessary peptide separation.[1] However, be aware that shortening the LC gradient may only provide a small gain in deuterium recovery while potentially sacrificing signal-to-noise and the number of identified peptides.[4][10]
-
Issue 2: Inconsistent Back-Exchange Levels Between Replicate Injections
-
Possible Cause: Inconsistent timing of the quenching step.
-
Possible Cause: Variations in sample preparation and handling.
-
Possible Cause: Peptide carry-over from previous injections.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various experimental parameters on H-D back-exchange.
Table 1: Effect of LC Gradient Duration on Deuterium Back-Exchange
| LC Gradient Duration | Reduction in Back-Exchange | Impact on S/N and Peptide Count | Reference |
| Shortened 2-fold | ~2% (from ~30% to 28%) | Sacrificed S/N and peptide count | [4] |
| Shortened 3-fold | ~2% | Sacrificed S/N and peptide count | [10] |
Table 2: Effect of Sub-Zero Temperature Chromatography on Deuterium Recovery
| Chromatography Temperature | Gradient Duration | Average Increase in Deuterium Retention | Reference |
| -30°C | 40 min | ~16% (compared to 8 min gradient at 0°C) | [8] |
| -30°C (subset of peptides) | 40 min | ~26% (compared to 8 min gradient at 0°C) | [8][9] |
Key Experimental Protocols
Protocol 1: Standard Quenching and Online Digestion
-
Preparation: Pre-chill all necessary buffers (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5), tubes, and pipette tips to 0°C.[1]
-
Quenching: At the desired time point of the H-D exchange reaction, add an equal volume of the ice-cold quench buffer to the sample. Mix rapidly and thoroughly.[1]
-
Digestion (Online): Immediately inject the quenched sample into an LC system equipped with an online protease column (e.g., pepsin) that is maintained at a low temperature (e.g., 0-4°C).[1]
-
Desalting: The digested peptides are captured on a trap column to remove salts and other non-volatile components.[1]
-
Chromatographic Separation: The peptides are eluted from the trap column onto an analytical column using a rapid gradient of acetonitrile (B52724) in 0.1% formic acid. The column should be maintained at a low temperature (e.g., 0°C or sub-zero).[1]
-
Mass Spectrometry: The eluted peptides are analyzed using a mass spectrometer.[1]
Protocol 2: Sample Preparation for Maximally Deuterated Control
-
Incubation: Incubate the protein (e.g., 10 µM) in D₂O containing a denaturant (e.g., 2 M D₆-GdmCl) at an elevated pD (e.g., pD 9) and temperature (e.g., 45°C) for a sufficient time (e.g., 30 minutes) to ensure complete deuteration.[4]
-
Refolding: The fully deuterated protein can then be refolded by dilution into fresh D₂O.[4]
-
Analysis: The fully deuterated sample is then diluted into an H₂O-based quench buffer and analyzed using the same LC-MS method as the experimental samples to determine the maximum possible deuterium incorporation and the extent of back-exchange during the analysis.[4]
Visualizations
Caption: Standard experimental workflow for HDX-MS analysis.
Caption: Troubleshooting logic for H-D back-exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry | NIST [nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Quantification of Diosmetin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantification of diosmetin (B1670712).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of diosmetin?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as diosmetin, by co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification in liquid chromatography-mass spectrometry (LC-MS) based assays.[2] When analyzing diosmetin in complex biological matrices like plasma, endogenous components such as phospholipids (B1166683) and proteins can interfere with the ionization process.[1]
Q2: What are the most common biological matrices for diosmetin analysis and their associated challenges?
A2: The most common biological matrix for diosmetin analysis is plasma, as diosmetin is the primary absorbed aglycone of the flavonoid glycoside diosmin (B1670713).[3][4] The main challenges with plasma are the high protein content and the presence of phospholipids, which are known to cause significant matrix effects.[5] Urine is another potential matrix, though less common for diosmetin itself, and it presents challenges due to high salt content and variability in pH.[5]
Q3: What is the "post-extraction addition" method for quantifying matrix effects?
A3: The post-extraction addition method is a widely accepted technique to quantitatively assess matrix effects. It involves comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte spiked into a blank matrix sample that has already undergone the extraction procedure.[6] This comparison allows for the calculation of the matrix factor (MF), where an MF less than 1 indicates ion suppression and an MF greater than 1 indicates ion enhancement.[6]
Q4: How critical is the choice of an internal standard (IS) in mitigating matrix effects for diosmetin quantification?
A4: The use of a suitable internal standard is crucial for compensating for matrix effects.[1] An ideal IS for diosmetin would be a stable isotope-labeled (SIL) version of diosmetin (e.g., diosmetin-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[7] This allows for accurate normalization of the analyte signal, thereby improving the accuracy and precision of the quantification. If a SIL-IS is unavailable, a structural analog that is chromatographically resolved can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guides
Issue 1: Low or No Signal/Peak for Diosmetin
Possible Causes & Solutions
-
Significant Ion Suppression: The most common cause of low signal in complex matrices.
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Consider switching from a simple protein precipitation (PPT) to a more rigorous liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.[8]
-
Chromatographic Separation: Optimize the LC method to separate diosmetin from the regions where matrix components elute and cause suppression. This can be assessed using a post-column infusion experiment.[9]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, thereby mitigating ion suppression.[8]
-
-
Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor signal.
-
Source Optimization: Ensure that source parameters like gas flows, temperatures, and voltages are optimized specifically for diosmetin.[9]
-
Ionization Mode: While flavonoids can be analyzed in both positive and negative ion modes, one may provide a better signal-to-noise ratio and be less susceptible to matrix effects for diosmetin. Negative ionization can sometimes be less prone to interferences.[6][8]
-
-
Analyte Degradation: Diosmetin may be unstable under certain conditions.
-
Stability Assessment: Perform stability studies to check for degradation during sample collection, storage, and processing (e.g., freeze-thaw cycles, bench-top stability).[3]
-
Caption: Troubleshooting decision tree for low diosmetin signal.
Issue 2: High Variability in Results (Poor Precision)
Possible Causes & Solutions
-
Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between different samples or batches.
-
Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibrators and samples experience similar matrix effects.[10]
-
Employ a Suitable Internal Standard: As mentioned before, a stable isotope-labeled internal standard is the best way to correct for sample-to-sample variations in matrix effects.[7]
-
-
Inconsistent Sample Preparation: Variability in the extraction process can lead to inconsistent recovery and matrix effects.
-
Automate Extraction: If possible, use automated liquid handling systems to minimize human error in the sample preparation steps.
-
Method Robustness: Ensure the chosen sample preparation method is robust and not overly sensitive to minor variations in parameters like pH or solvent composition.
-
-
Carryover: Residual analyte from a high-concentration sample can carry over into the next injection, affecting the accuracy of the subsequent sample.
-
Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between samples.
-
Injection Order: Avoid injecting a low-concentration sample immediately after a high-concentration one.
-
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques with representative data for diosmetin and its derivatives.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte | Diosmetin-7-o-β-d-glucoside | Diosmetin | Diosmetin Glucuronides |
| Matrix | Rat Plasma | Human Plasma | Human Plasma |
| Recovery (%) | 90.1%[11] | 89.2%[3] | >85% (Typical for flavonoids) |
| Matrix Effect (%) | 100.1 - 104.8% (Minimal)[11] | Not explicitly reported, but good accuracy achieved[3] | Generally lower matrix effects compared to PPT[12] |
| Advantages | Simple, fast, high recovery[11] | Good cleanup, high recovery[3] | Excellent cleanup, can reduce matrix effects significantly[12] |
| Disadvantages | Less effective at removing interferences (e.g., phospholipids)[12] | More labor-intensive, requires solvent optimization[3] | More complex and costly, requires method development |
| Reference | [11] | [3] | [12][13] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Diosmetin-7-o-β-d-glucoside in Rat Plasma
This protocol is adapted from a study on a diosmetin derivative and illustrates a common PPT approach.[11]
-
Sample Preparation:
-
Pipette 50 µL of rat plasma into a 1.5 mL centrifuge tube.
-
Add 150 µL of acetonitrile (B52724) containing the internal standard.
-
-
Precipitation:
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the tube at 13,000 rpm for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Analysis:
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
-
Caption: Workflow for Protein Precipitation (PPT) of Diosmetin.
Protocol 2: Liquid-Liquid Extraction (LLE) for Diosmetin in Human Plasma
This protocol is based on a validated method for the simultaneous determination of diosmin and diosmetin in human plasma.[3]
-
Enzymatic Hydrolysis (if measuring total diosmetin):
-
To 0.5 mL of plasma, add buffer and β-glucuronidase/sulphatase.
-
Incubate to deconjugate diosmetin metabolites.
-
-
Extraction:
-
Add the internal standard solution.
-
Add 2.5 mL of tert-butyl methyl ether and adjust the pH to 2.
-
Vortex for 10 minutes.
-
-
Centrifugation:
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Phase Separation:
-
Freeze the aqueous (lower) layer in a dry ice-acetone bath.
-
Transfer the organic (upper) layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Diosmetin.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated HPLC determination of the flavone aglycone diosmetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. simbecorion.com [simbecorion.com]
- 6. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. akjournals.com [akjournals.com]
- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ion Suppression/Enhancement in Diosmetin LC-MS/MS Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression and enhancement in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of diosmetin (B1670712).
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of diosmetin that may be related to ion suppression or enhancement.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| DIOS-ME-001 | Low diosmetin signal intensity or high variability in matrix samples compared to neat solutions. | Matrix Effects: Co-eluting endogenous or exogenous compounds (e.g., phospholipids (B1166683), salts, dosing vehicles) from the sample matrix are suppressing the ionization of diosmetin.[1][2] | Improve Sample Preparation: Implement more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][3] For plasma samples, protein precipitation is a common starting point, but may not be sufficient.[4] Optimize Chromatography: Adjust the mobile phase gradient to better separate diosmetin from the interfering compounds.[2][5] Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the diosmetin concentration remains above the limit of detection.[6] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for diosmetin will co-elute and experience similar matrix effects, allowing for more accurate quantification.[2][6] |
| DIOS-ME-002 | Inconsistent or irreproducible results for quality control (QC) samples. | Variable Matrix Effects: The extent of ion suppression or enhancement is not consistent across different samples or batches.[7] Inadequate Internal Standard Compensation: The chosen internal standard (if not a SIL-IS) may not be effectively tracking the ionization variability of diosmetin.[1] | Assess Matrix Variability: Analyze multiple sources of your blank matrix to understand the range of matrix effects.[7] Employ Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[8] Review Internal Standard Performance: Ensure the internal standard co-elutes perfectly with diosmetin. If using an analog IS, consider switching to a SIL-IS for more reliable compensation.[1] |
| DIOS-ME-003 | Poor peak shape (e.g., tailing, fronting, or splitting) for diosmetin. | Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of flavonoids like diosmetin.[9] Co-eluting Interferences: Matrix components can interfere with the chromatography, leading to distorted peak shapes.[10] Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | Optimize Mobile Phase: For reversed-phase chromatography of flavonoids, a low pH mobile phase (e.g., with 0.1% formic acid) often improves peak shape.[9][11] Enhance Chromatographic Resolution: Use a column with a different selectivity or a slower gradient to resolve diosmetin from interferences. Match Injection Solvent: Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase.[9] |
| DIOS-ME-004 | Unexpectedly high diosmetin signal (ion enhancement). | Co-eluting Matrix Components: Some compounds in the matrix can enhance the ionization efficiency of the analyte.[1][2] | Identify the Enhancing Region: Use a post-column infusion experiment to pinpoint the retention time of the ion enhancement.[12] Adjust Chromatography: Modify the chromatographic method to shift the elution of diosmetin away from the region of ion enhancement.[12] Improve Sample Cleanup: Utilize sample preparation techniques that can remove the specific compounds causing the enhancement.[3] |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about ion suppression and enhancement in diosmetin LC-MS/MS analysis.
1. What are the common sources of ion suppression for diosmetin in biological samples?
Ion suppression in diosmetin analysis from biological matrices like plasma, serum, or urine is often caused by co-eluting endogenous compounds.[1] The most common culprits include phospholipids from cell membranes, salts, and proteins.[1] Exogenous sources can also contribute, such as anticoagulants (e.g., EDTA, heparin), dosing vehicles, or co-administered drugs.[1]
2. How can I quantitatively assess the extent of matrix effects for my diosmetin assay?
The most widely accepted method is the post-extraction spike technique.[1] This involves comparing the peak area of diosmetin in a post-extraction spiked sample (blank matrix extract with a known amount of analyte added) to the peak area of a standard in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1] An MF between 0.8 and 1.2 is often considered acceptable.
3. What is the best type of internal standard to use for diosmetin analysis to mitigate matrix effects?
The gold standard is a stable isotope-labeled (SIL) internal standard of diosmetin (e.g., ¹³C₃-diosmetin or D₃-diosmetin).[2][6] A SIL-IS has nearly identical chemical and physical properties to diosmetin, meaning it will co-elute and be affected by matrix components in the same way.[2] This allows for the most accurate correction of signal variability. If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly compensate for matrix effects.
4. Can the choice of ionization source (ESI vs. APCI) affect ion suppression for diosmetin?
Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][13] This is because ESI's ionization mechanism is more complex and relies on processes in the liquid phase that are easily disrupted by matrix components.[14] If you are experiencing significant and intractable ion suppression with ESI, testing your method with an APCI source, if your instrument is equipped with one, could be a viable solution, assuming diosmetin ionizes efficiently via APCI.[13]
5. How do mobile phase additives like formic acid affect the analysis of diosmetin and potential ion suppression?
Mobile phase additives are crucial for good chromatography and ionization. For flavonoids like diosmetin, adding a small amount of acid, such as 0.1% formic acid, to the mobile phase is common.[11][15] This promotes protonation in positive ion mode, leading to a stronger [M+H]⁺ signal and often better peak shapes.[11] However, very high concentrations of additives can sometimes contribute to ion suppression.[9] It is important to optimize the concentration to achieve the best balance between chromatographic performance and signal intensity.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data that might be observed in a validated LC-MS/MS method for diosmetin in human plasma. Note that these are representative values and will vary depending on the specific method.
| Parameter | Diosmetin | Internal Standard (e.g., 7-Ethoxycoumarin) | Acceptance Criteria | Reference |
| Mean Recovery (%) | 89.2% | 67.2% | Consistent and reproducible | [15] |
| Matrix Factor (MF) | 0.95 - 1.10 | 0.98 - 1.05 | Ideally between 0.8 and 1.2 | [1] |
| IS-Normalized MF | 0.97 - 1.08 | N/A | Close to 1.0 | [1] |
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol outlines the steps to quantitatively determine the degree of ion suppression or enhancement for diosmetin.
-
Preparation of Solutions:
-
Neat Solution (A): Prepare a solution of diosmetin in the reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Blank Matrix Extract: Process at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method (e.g., protein precipitation, LLE, or SPE). Evaporate the final extract to dryness if necessary.
-
-
Post-Extraction Spike (B):
-
Reconstitute the blank matrix extracts from step 1 with the Neat Solution (A). This creates your post-extraction spiked samples.
-
-
LC-MS/MS Analysis:
-
Inject the Neat Solution (A) and the Post-Extraction Spiked Samples (B) into the LC-MS/MS system.
-
Acquire the data and determine the peak area for diosmetin in each injection.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of the biological matrix: MF = (Mean Peak Area of B) / (Mean Peak Area of A)
-
Calculate the coefficient of variation (%CV) of the MF across the different lots to assess the variability of the matrix effect.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression in diosmetin LC-MS/MS analysis.
Caption: General experimental workflow for diosmetin LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. akjournals.com [akjournals.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. zefsci.com [zefsci.com]
- 11. benchchem.com [benchchem.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. providiongroup.com [providiongroup.com]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Sensitivity for Diosmetin Detection in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhance the sensitivity of diosmetin (B1670712) detection in various biological matrices. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in optimizing your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting diosmetin in biological samples?
A1: Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely regarded as the most sensitive and selective method for the determination of diosmetin in biological samples.[1] This technique combines the superior separation capabilities of UPLC with the high sensitivity and specificity of mass spectrometry, allowing for quantification at very low concentrations.
Q2: What is a typical lower limit of quantification (LLOQ) for diosmetin in plasma?
A2: With UPLC-MS/MS, LLOQs for diosmetin in plasma can reach as low as 1 ng/mL.[1] One study reported a linear range of 1–2000 ng/mL in rat plasma.[1] Another method for simultaneous determination of diosmin (B1670713) and diosmetin in human plasma achieved an LLOQ of 0.25 ng/mL for both compounds.[2]
Q3: What are the common sample preparation techniques for diosmetin analysis?
A3: The most common sample preparation techniques include:
-
Protein Precipitation: A simple and fast method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[1]
-
Liquid-Liquid Extraction (LLE): This technique isolates diosmetin from the plasma matrix using an immiscible organic solvent. One protocol uses diethyl ether after acidifying the sample.[3] Another employs tert-butyl methyl ether at pH 2.[2]
-
Solid-Phase Extraction (SPE): While not as frequently detailed in the provided results for diosmetin itself, SPE is a common and effective technique for cleaning up complex biological samples before analysis.[4][5]
Q4: How can I improve the recovery of diosmetin during sample preparation?
A4: To improve recovery, consider the following:
-
Optimize pH: Adjusting the pH of the sample can improve the extraction efficiency of diosmetin. For LLE, a pH of 2 has been used effectively.[2]
-
Choice of Extraction Solvent: The selection of an appropriate organic solvent in LLE is crucial. Solvents like diethyl ether and tert-butyl methyl ether have been shown to yield high recovery.[2][3]
-
Enzymatic Hydrolysis: Diosmetin is often present in biological samples as glucuronide or sulfate (B86663) conjugates.[6] Incubating the plasma samples with β-glucuronidase and sulfatase enzymes prior to extraction is essential to cleave these conjugates and measure the total diosmetin concentration.[2][6]
Q5: What are matrix effects and how can I minimize them?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, which can suppress or enhance the analyte signal. To minimize matrix effects:
-
Use an appropriate internal standard (IS): An ideal IS is structurally similar to the analyte and co-elutes with it, thus experiencing similar matrix effects. 7-ethoxycoumarin (B196162) has been used as an internal standard for diosmetin analysis.[2][7]
-
Improve sample cleanup: More efficient sample preparation methods like SPE can remove a larger portion of interfering matrix components compared to simple protein precipitation.[4][5]
-
Optimize chromatographic separation: Ensure that diosmetin is chromatographically resolved from the majority of matrix components.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Sensitivity / High LLOQ | 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal sample preparation leading to low recovery. 3. Significant matrix suppression. | 1. Optimize MS parameters (e.g., spray voltage, gas flows, collision energy). Use multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.[2] 2. Evaluate different extraction techniques (e.g., switch from protein precipitation to LLE or SPE). Ensure complete enzymatic hydrolysis if measuring total diosmetin.[2][6] 3. Improve sample cleanup to remove interfering components. Adjust chromatography to separate diosmetin from suppressive matrix components. |
| Poor Peak Shape | 1. Incompatible injection solvent with the mobile phase. 2. Column degradation or contamination. 3. Suboptimal mobile phase composition. | 1. Ensure the final extraction solvent is compatible with the initial mobile phase conditions. Reconstitute the dried extract in the mobile phase.[3] 2. Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 3. Optimize the mobile phase pH and organic solvent composition. A mixture of methanol (B129727) or acetonitrile with acidified water is commonly used.[2][7] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instability of diosmetin in the sample or during processing. 3. Fluctuation in instrument performance. | 1. Ensure precise and consistent execution of the sample preparation protocol for all samples, including accurate pipetting and timing of incubation steps. 2. Investigate the stability of diosmetin under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[2] 3. Check the stability of the MS signal and LC pump performance. Use an internal standard to correct for variations.[7] |
| Low Recovery | 1. Incomplete extraction from the biological matrix. 2. Incomplete enzymatic hydrolysis of diosmetin conjugates. 3. Adsorption of diosmetin to labware. | 1. Optimize the extraction solvent and pH.[2][3] Increase the solvent-to-sample ratio or perform a second extraction. 2. Optimize the incubation time and temperature for the enzymatic hydrolysis step. Ensure the enzyme activity is sufficient.[2] 3. Use low-adsorption tubes and pipette tips. |
Quantitative Data Summary
The following tables summarize the performance of various published methods for the quantification of diosmetin.
Table 1: UPLC-MS/MS Methods for Diosmetin Quantification
| Biological Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Rat Plasma | 1 | 1 - 2000 | Not Reported | [1] |
| Human Plasma | 0.25 | 0.25 - 500 | 89.2 | [2] |
Table 2: HPLC Methods for Diosmetin Quantification
| Biological Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Human Plasma | 10 | 10 - 300 | > 89.7 | [7] |
Detailed Experimental Protocols
Protocol 1: UPLC-MS/MS with Protein Precipitation
This protocol is adapted from a study on the determination of diosmetin-7-o-β-d-glucoside in rat plasma.[1]
-
Sample Preparation:
-
To 50 µL of rat plasma, add 150 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and inject an aliquot into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase UPLC column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on which provides a better signal for diosmetin.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for diosmetin and the internal standard.
-
Protocol 2: HPLC with Liquid-Liquid Extraction
This protocol is based on a validated method for determining diosmetin in human plasma.[3][7]
-
Sample Preparation:
-
To 1 mL of plasma, add the internal standard (e.g., 7-ethoxycoumarin).
-
Add 2 mL of phosphate (B84403) buffer (0.1 M, pH 2.4).
-
Add 6 mL of diethyl ether and shake for 30 minutes at 37°C.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Freeze the samples at -20°C for 30 minutes to solidify the aqueous layer.
-
Decant the organic phase and evaporate it to dryness under a gentle stream of air at 25°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
-
-
HPLC Conditions:
Visualizations
Experimental Workflow
Caption: Generalized workflow for diosmetin detection in biological samples.
Diosmetin Signaling Pathways
Diosmetin has been reported to modulate several key signaling pathways involved in various cellular processes.[8][9][10]
Caption: Key signaling pathways modulated by diosmetin.
References
- 1. akjournals.com [akjournals.com]
- 2. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. staff-old.najah.edu [staff-old.najah.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A validated HPLC determination of the flavone aglycone diosmetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the Molecular Mechanism of Diosmetin and its Impact on Multifaceted Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [ojs.amrj.net]
- 10. Diosmetin: A dietary flavone as modulator of signaling pathways in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Deuterated Internal Standards
Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address the most common analytical problems associated with deuterated internal standards through a series of frequently asked questions and detailed troubleshooting guides.
Issue 1: Isotopic Exchange (H/D Back-Exchange)
Q1: My analytical results are inconsistent, and I suspect my deuterated internal standard is losing its deuterium (B1214612) label. What is happening and how can I confirm it?
A1: You are likely observing isotopic exchange, also known as H/D back-exchange. This is a chemical process where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This phenomenon can compromise the accuracy of your results by artificially inflating the analyte signal or causing a decrease in the internal standard signal, leading to erroneously high calculated concentrations.[2][3]
Factors that Influence Isotopic Exchange:
-
pH of the Solution: Acidic or basic conditions can catalyze the exchange of deuterium atoms.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2][4]
-
Solvent Type: Protic solvents like water and methanol (B129727) contain exchangeable protons that can facilitate deuterium loss.[2]
-
Position of the Deuterium Label: The location of the deuterium atom on the molecule is critical. Deuterium on heteroatoms (e.g., -OH, -NH) is highly susceptible to exchange. Deuterium on carbon atoms adjacent to carbonyl groups can also be labile.[5][6]
Experimental Protocol: Assessing Isotopic Stability
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.[7]
Methodology:
-
Prepare Sample Sets:
-
Set A (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
Set B (Solvent): Spike the deuterated internal standard into the solvent used for sample reconstitution.
-
-
Incubation: Incubate both sets of samples under conditions that mimic your analytical method (e.g., time, temperature, pH).[5] It is recommended to test various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Processing: Process the samples at each time point using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze the processed samples.
-
Data Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in both sets of samples over time. A significant increase indicates that H/D back-exchange is occurring.[7]
Caption: The relationship between internal standard purity and the accuracy of analytical results.
Issue 3: Chromatographic Shift (Isotope Effect)
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
A3: This phenomenon is known as the chromatographic isotope effect or deuterium isotope effect. [7]It occurs because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in the molecule's interaction with the stationary phase of the chromatography column. [7]In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. [7]While a small, consistent shift may not be an issue, if it causes the analyte and internal standard to elute in regions with different levels of ion suppression, it can lead to significant quantitative errors. [7] Troubleshooting Strategies:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution. [5]* Use a Lower Resolution Column: In some cases, a column with lower resolving power can ensure that the analyte and internal standard elute as a single peak. [5]* Consider an Alternative Internal Standard: If the chromatographic shift cannot be resolved, using an internal standard with fewer deuterium atoms or one labeled with ¹³C, which typically does not exhibit a significant isotope effect, may be necessary. [7] Experimental Protocol: Assessment of Chromatographic Co-elution
Objective: To determine if the deuterated internal standard and the analyte have the same retention time under the established chromatographic conditions. [7] Methodology:
-
Prepare Solutions: Create three separate solutions:
-
(a) Analyte only
-
(b) Internal standard only
-
(c) A 1:1 mixture of analyte and internal standard Concentrations should be well above the limit of detection.
-
-
LC-MS Analysis: Inject each solution onto the LC-MS system using the intended analytical method.
-
Data Evaluation: Overlay the chromatograms from the 1:1 mixture. The apex of the analyte peak and the internal standard peak should be identical. Any difference in retention time indicates a chromatographic isotope effect. [7]
Issue 4: Differential Matrix Effects
Q4: My results are still variable, even with a co-eluting deuterated internal standard. What else could be going wrong?
A4: You may be experiencing differential matrix effects. Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix. [5][8]This can lead to inaccurate quantification because the fundamental assumption that the internal standard perfectly mimics the analyte's behavior in the ion source is violated. [8]Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma and urine. Experimental Protocol: Matrix Effect Evaluation
Objective: To quantify the degree of ion suppression or enhancement for a given analyte and its deuterated internal standard in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Compare the matrix effect for the analyte and the internal standard. A significant difference indicates differential matrix effects.
-
Hypothetical Data from a Matrix Effect Experiment
| Sample | Analyte Peak Area | Internal Standard Peak Area | Analyte Matrix Effect (%) | Internal Standard Matrix Effect (%) |
| Set A (Neat) | 1,000,000 | 1,200,000 | - | - |
| Set B (Post-Spike) | 600,000 | 960,000 | 60% (Suppression) | 80% (Suppression) |
In this example, the analyte experiences more significant ion suppression (60%) than the deuterated internal standard (80%), which would lead to an overestimation of the analyte concentration. [1] Troubleshooting Workflow for General Issues
Caption: A comprehensive workflow for troubleshooting common issues with deuterated internal standards.
For further assistance, please consult the certificate of analysis for your specific internal standard and consider contacting your supplier for more detailed information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Diosmetin Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the extraction and recovery of diosmetin (B1670712) from various sample matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my diosmetin recovery unexpectedly low?
Low recovery of diosmetin can be attributed to several factors throughout the extraction process. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include suboptimal extraction conditions, degradation of the analyte, and losses during sample cleanup.
Troubleshooting Steps:
-
Review Your Extraction Protocol: Double-check all parameters of your current protocol, including solvent choice, pH, temperature, and extraction time.
-
Assess Analyte Stability: Diosmetin, like many flavonoids, can be susceptible to degradation. Consider the potential for degradation due to factors like high temperatures, prolonged exposure to light, or inappropriate pH levels.[1]
-
Evaluate Matrix Effects: The sample matrix itself can interfere with the extraction process. Complex matrices may require a more rigorous cleanup step to remove interfering substances.
-
Check for Incomplete Elution: If using solid-phase extraction (SPE), the elution solvent may not be strong enough to desorb diosmetin completely from the sorbent.
Below is a decision tree to guide your troubleshooting process:
Caption: Troubleshooting Decision Tree for Poor Diosmetin Recovery.
2. How can I optimize my extraction solvent and pH for better diosmetin recovery?
The choice of solvent and the pH of the sample are critical for efficient extraction. Diosmetin's solubility and stability are highly dependent on these factors.
Solvent Selection:
Diosmetin is sparingly soluble in aqueous buffers but soluble in organic solvents.[2] The choice of solvent should be based on the polarity of diosmetin and the sample matrix.
-
For Liquid-Liquid Extraction (LLE): Solvents like tert-butyl methyl ether have been used successfully for extracting diosmetin from plasma.[3][4]
-
General Considerations: For flavonoids, solvents such as methanol, ethanol, and acetone (B3395972) are commonly used.[5] Adjusting the polarity of the extraction solvent based on the sample matrix can improve recovery. For instance, for high-fat samples, a less polar solvent might be more effective.[6]
pH Optimization:
The pH of the extraction medium can significantly impact the solubility and stability of flavonoids.
-
Acidic Conditions: For the extraction of flavonoids, acidic conditions are often preferred.[7] A study on diosmetin extraction from plasma found that adjusting the pH to 2 before LLE with tert-butyl methyl ether yielded good recovery.[3][4]
-
Preventing Degradation: Maintaining an acidic pH can also help prevent the degradation of certain flavonoids.[1]
Experimental Protocol: Optimizing Solvent and pH
-
Prepare Aliquots: Prepare multiple identical aliquots of your sample.
-
Solvent Screening: To separate aliquots, test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, tert-butyl methyl ether).
-
pH Adjustment: For each solvent, test a range of pH values, particularly in the acidic range (e.g., pH 2, 4, 6).
-
Extraction: Perform the extraction using your standard procedure for each condition.
-
Analysis: Analyze the extracts to determine the diosmetin concentration and calculate the recovery for each condition.
-
Comparison: Compare the results to identify the optimal solvent and pH for your specific sample type.
3. Could my diosmetin be degrading during sample preparation? How can I prevent this?
Yes, diosmetin, like other flavonoids, can degrade under certain conditions, leading to lower than expected recovery. Key factors that can cause degradation include temperature, light, and oxygen.[8][9]
Strategies to Minimize Degradation:
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature for solvent removal and consider cooling the sample during sonication if that method is used.[1]
-
Light Protection: Protect samples from direct light, especially during long extraction times. Use amber vials or cover glassware with aluminum foil.[1]
-
Oxygen Exclusion: Minimize the exposure of the sample to air. Purging with an inert gas like nitrogen can help prevent oxidative degradation.[6]
-
Use of Antioxidants: In some cases, adding an antioxidant to the extraction solvent can help prevent degradation.
Data on Flavonoid Stability:
Studies have shown that the stability of flavonoids during extraction is influenced by their chemical structure. A higher number of hydroxyl groups can make the compound more susceptible to degradation.[10][11]
4. I'm using Solid-Phase Extraction (SPE). What are the common pitfalls that lead to low diosmetin recovery?
Solid-phase extraction is a powerful technique for sample cleanup and concentration, but several factors can lead to poor recovery if not properly optimized.
Troubleshooting SPE for Diosmetin:
-
Sorbent Selection: The choice of sorbent is critical. For a moderately lipophilic compound like diosmetin, a reversed-phase sorbent (e.g., C18, C8) is often a good choice.
-
Sample Loading:
-
Flow Rate: A slow and consistent flow rate during sample loading is necessary to ensure adequate interaction between diosmetin and the sorbent.
-
Breakthrough: If the sample volume is too large or the concentration of diosmetin is too high, it may not fully bind to the sorbent and will be lost in the load effluent. This is known as breakthrough.[12]
-
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the diosmetin. If the wash solvent is too strong, diosmetin will be lost.
-
Elution Step: The elution solvent must be strong enough to completely desorb the diosmetin from the sorbent. Incomplete elution is a common cause of low recovery.[12] Consider using a stronger solvent or increasing the volume of the elution solvent.
Experimental Workflow for SPE Optimization:
Caption: General Workflow for Solid-Phase Extraction Optimization.
Quantitative Data Summary
The following tables summarize reported recovery rates for diosmetin from human plasma using different extraction methods.
Table 1: Liquid-Liquid Extraction (LLE) Recovery of Diosmetin
| Extraction Solvent | pH | Recovery Rate | Reference |
| tert-Butyl methyl ether | 2 | 89.2% | [3] |
| Not Specified | Not Specified | > 89.7% | [13] |
Table 2: Gas Chromatography/Mass Spectrometry (GC/MS) Method Recovery
| Sample Matrix | Recovery Rate | Reference |
| Human Plasma & Urine | > 82.5% | [14] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Diosmetin from Human Plasma
This protocol is adapted from a validated HPLC method for the determination of diosmetin in human plasma.[3][4]
Materials:
-
Human plasma sample
-
tert-Butyl methyl ether
-
1% Formic acid
-
Internal standard (e.g., 7-ethoxycoumarin)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Procedure:
-
Sample Preparation: To a centrifuge tube containing a known volume of human plasma, add the internal standard.
-
pH Adjustment: Acidify the plasma sample to pH 2 using 1% formic acid.
-
Extraction: Add a specified volume of tert-butyl methyl ether to the tube.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (tert-butyl methyl ether) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for HPLC).
-
Analysis: Inject the reconstituted sample into the analytical instrument for quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. welchlab.com [welchlab.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A validated HPLC determination of the flavone aglycone diosmetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of the flavonoid aglycones diosmetin and hesperetin in human plasma and urine by a validated GC/MS method: in vivo metabolic reduction of diosmetin to hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the LC-MS/MS Validation of Diosmetin Quantification: Deuterated vs. Structural Analog Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diosmetin (B1670712), a key metabolite of the flavonoid diosmin (B1670713), is crucial for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and selectivity. A critical component of a robust LC-MS/MS method is the choice of an appropriate internal standard (IS) to ensure accuracy and precision. This guide provides an objective comparison of a validated LC-MS/MS method for diosmetin utilizing a deuterated internal standard against alternative methods employing structural analog internal standards.
The Gold Standard: Deuterated Internal Standard
The use of a stable isotope-labeled (e.g., deuterated) internal standard is widely considered the most reliable approach for quantitative LC-MS/MS analysis. A deuterated IS is chemically identical to the analyte (diosmetin) but has a higher mass due to the incorporation of deuterium (B1214612) atoms. This near-identical physicochemical behavior ensures that it experiences the same extraction efficiency, ionization suppression or enhancement, and chromatographic retention as the analyte, providing the most accurate correction for variations during sample preparation and analysis.
A study by Silvestro et al. (2013) details a comprehensive validation of an LC-MS/MS method for diosmetin in human plasma and urine using ¹³C,D₃-diosmetin as the internal standard. The method was validated in accordance with FDA and EMA guidelines, assessing linearity, accuracy, precision, lower limit of quantification (LLOQ), selectivity, extraction recovery, stability, and matrix effects.[1]
Alternative Approaches: Structural Analog Internal Standards
When a deuterated internal standard is unavailable or cost-prohibitive, a structural analog can be used. A structural analog is a molecule with a similar chemical structure and chromatographic behavior to the analyte. While a more accessible option, it may not perfectly mimic the analyte's behavior during sample processing and ionization, which can introduce a degree of variability.
This guide examines two such methods for comparison:
-
Method with 7-Ethoxycoumarin (B196162) as IS: A study by Campanero et al. (2010) describes the simultaneous determination of diosmin and diosmetin in human plasma using 7-ethoxycoumarin as the internal standard.
-
Method with Naringenin (B18129) as IS: A 2019 study by Mandal et al. details a method for the simultaneous quantification of diosmetin and hesperetin (B1673127) in human plasma using naringenin as the internal standard.
Comparative Analysis of Method Performance
The following tables summarize the key performance characteristics of the three LC-MS/MS methods for diosmetin quantification.
Table 1: Overview of LC-MS/MS Methods for Diosmetin Analysis
| Parameter | Method with Deuterated IS (Silvestro et al., 2013) | Method with Structural Analog IS 1 (Campanero et al., 2010) | Method with Structural Analog IS 2 (Mandal et al., 2019) |
| Internal Standard | ¹³C,D₃-Diosmetin | 7-Ethoxycoumarin | Naringenin |
| Matrix | Human Plasma and Urine | Human Plasma | Human Plasma |
| Validation Guidelines | FDA and EMA | Not explicitly stated, but parameters are consistent with standard guidelines. | US-FDA |
Table 2: Quantitative Validation Data Comparison
| Validation Parameter | Method with Deuterated IS (Silvestro et al., 2013) | Method with Structural Analog IS 1 (Campanero et al., 2010) | Method with Structural Analog IS 2 (Mandal et al., 2019) |
| Linearity Range | Data not publicly available | 0.25 - 500 ng/mL | 5.86 - 1500 ng/mL |
| Correlation Coefficient (r²) | Data not publicly available | > 0.992 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Data not publicly available | 0.25 ng/mL | 5.86 ng/mL |
| Intra-day Precision (%CV) | Data not publicly available | 2.8 - 12.5% | 3.28 - 8.12% |
| Inter-day Precision (%CV) | Data not publicly available | 8.5 - 9.8% | 5.43 - 9.34% |
| Intra-day Accuracy (% Bias) | Data not publicly available | -1.6 to 3.5% | -6.21 to 5.45% |
| Inter-day Accuracy (% Bias) | Data not publicly available | Not explicitly stated | -7.32 to 6.87% |
| Mean Recovery (%) | Data not publicly available | 89.2% | 85.6 - 92.3% |
Experimental Protocols
Method 1: LC-MS/MS with Deuterated Internal Standard (Silvestro et al., 2013)
-
Sample Preparation: Details of the sample preparation for the method by Silvestro and colleagues, which involves enzymatic deconjugation to measure total diosmetin, are not publicly available. The general workflow would involve the addition of the deuterated internal standard, enzymatic hydrolysis, protein precipitation or liquid-liquid extraction, followed by evaporation and reconstitution.
-
Chromatographic Conditions:
-
Column: Ascentis RP-Amide (150 × 2.1 mm, 5 µm)
-
Mobile Phase: Not publicly available
-
Flow Rate: Not publicly available
-
-
Mass Spectrometry:
-
Ionization: Not publicly available
-
MRM Transitions: Not publicly available
-
Method 2: LC-MS/MS with Structural Analog IS (7-Ethoxycoumarin) (Campanero et al., 2010)
-
Sample Preparation:
-
Plasma samples were subjected to enzymatic hydrolysis with β-glucuronidase/sulphatase.
-
The internal standard (7-ethoxycoumarin) was added.
-
Liquid-liquid extraction was performed with tert-butyl methyl ether at pH 2.
-
The organic layer was evaporated to dryness and the residue was reconstituted.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Methanol/1% formic acid (58:42, v/v)
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
-
MRM Transitions:
-
Diosmetin: m/z 301.2 → 286.1
-
7-Ethoxycoumarin (IS): m/z 191
-
-
Method 3: LC-MS/MS with Structural Analog IS (Naringenin) (Mandal et al., 2019)
-
Sample Preparation:
-
The internal standard (naringenin) was added to plasma samples.
-
Liquid-liquid extraction was performed using ethyl acetate.
-
The organic layer was separated, evaporated to dryness, and the residue was reconstituted.
-
-
Chromatographic Conditions:
-
Column: Not explicitly stated
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: Not explicitly stated
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI)
-
MRM Transitions:
-
Diosmetin: Not explicitly stated
-
Naringenin (IS): Not explicitly stated
-
-
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.
Caption: General workflow for the LC-MS/MS analysis of diosmetin.
Caption: Logical flow of the bioanalytical method validation process.
Conclusion
This comparative guide highlights the methodologies and performance characteristics of LC-MS/MS methods for the quantification of diosmetin. The use of a deuterated internal standard, as described by Silvestro et al. (2013), represents the most robust approach, theoretically providing the highest level of accuracy and precision by effectively compensating for analytical variability.
The methods employing structural analog internal standards, such as those by Campanero et al. (2010) and Mandal et al. (2019), offer viable alternatives. The presented data demonstrates that with careful method development and validation, these methods can also achieve acceptable performance in terms of linearity, precision, and accuracy, meeting regulatory guidelines.
The choice of internal standard will ultimately depend on the specific requirements of the study, including the desired level of analytical rigor, budget, and the availability of reagents. For pivotal clinical and non-clinical studies, the use of a deuterated internal standard is strongly recommended to ensure the highest data quality and regulatory compliance.
References
A Comparative Guide to the Quantitative Analysis of Diosmetin: Evaluating Accuracy and Precision with a Focus on Advanced Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of diosmetin (B1670712), a key metabolite of the flavonoid diosmin (B1670713). A special focus is placed on the conceptual advantages of employing a stable isotope-labeled internal standard, such as Diosmetin 3',7-Diglucuronide-d3, in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. The data presented is compiled from peer-reviewed scientific literature to aid researchers in selecting the most appropriate method for their pharmacokinetic and metabolic studies.
Enhancing Bioanalytical Accuracy with Stable Isotope-Labeled Internal Standards
In the realm of quantitative bioanalysis, particularly for pharmacokinetic studies, the use of an appropriate internal standard (IS) is paramount to achieving high accuracy and precision. An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction efficiency, matrix effects, and instrument response.
While various compounds have been utilized as internal standards for diosmetin quantification, the use of a stable isotope-labeled (SIL) internal standard, and more specifically, a deuterated version of a major metabolite like this compound, represents the gold standard. Here's why:
-
Co-elution and Similar Ionization: A SIL IS co-elutes with the analyte in chromatographic systems and exhibits nearly identical ionization behavior in the mass spectrometer. This is crucial for effectively compensating for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis.
-
Similar Extraction Recovery: Being structurally almost identical to the analyte's conjugated form, this compound is expected to have very similar recovery during sample extraction procedures.
-
Reduced Variability: The use of a SIL IS significantly reduces inter-sample and intra-sample variability, leading to higher precision in the quantitative results.
Although specific performance data for this compound was not available in the reviewed literature, the principles of its use are well-established and highly recommended for robust bioanalytical method development.
Comparative Analysis of Diosmetin Quantification Methods
Several analytical techniques have been validated for the quantification of diosmetin in biological matrices, primarily human plasma. The following tables summarize the performance characteristics of these methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Diosmetin Quantification
| Parameter | Method 1 | Method 2 |
| Internal Standard | 7-ethoxycoumarin (B196162) | Not specified |
| Linearity Range | 0.25-500 ng/mL | Not specified |
| Correlation Coefficient (r²) | > 0.992 | > 0.995 |
| Intra-day Precision (% CV) | 2.8 - 12.5% | < 15% |
| Inter-day Precision (% CV) | 8.5 - 9.8% | < 15% |
| Accuracy | -1.6 to 3.5% | 111.8% at LLOQ |
| Recovery | 89.2% | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | Not specified |
| Reference | [1] | [2] |
Table 2: Performance Characteristics of HPLC-UV and GC/MS Methods for Diosmetin Quantification
| Parameter | HPLC-UV Method | GC/MS Method |
| Internal Standard | 7-ethoxycoumarin | Naringenin |
| Linearity Range | 10-300 ng/mL | 2-300 ng/mL |
| Correlation Coefficient (r) | > 0.999 | > 0.999 |
| Intra-day Precision (% CV) | 1.6 - 4.6% | < 6.01% |
| Inter-day Precision (% CV) | 2.2 - 5.3% | Not specified |
| Accuracy | > 97.9% | 96.76 - 100.40% |
| Recovery | > 89.7% | > 82.5% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 2 ng/mL |
| Reference | [3][4] | [5] |
Experimental Protocols
LC-MS/MS Method for Diosmetin Quantification
This protocol is a generalized representation based on published methods[1][6][7].
-
Sample Preparation:
-
To a plasma sample, add an internal standard solution (e.g., 7-ethoxycoumarin or ideally, this compound).
-
For the analysis of total diosmetin (free and conjugated), perform enzymatic hydrolysis using β-glucuronidase/sulfatase.
-
Perform liquid-liquid extraction (LLE) with an organic solvent (e.g., tert-butyl methyl ether) at an acidic pH.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water with an additive like formic acid.
-
Flow Rate: A typical flow rate for conventional HPLC would be around 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte and instrument sensitivity. Atmospheric pressure chemical ionization (APCI) has been successfully used[1].
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
HPLC-UV Method for Diosmetin Quantification
This protocol is based on a validated method for the determination of diosmetin in human plasma[3][4].
-
Sample Preparation:
-
To a plasma sample, add the internal standard (7-ethoxycoumarin).
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic phase and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
UV Detection:
Visualizing the Workflow and Metabolic Context
To better illustrate the experimental process and the rationale for the choice of internal standard, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of diosmetin in plasma using LC-MS/MS with an internal standard.
Caption: The metabolic pathway of diosmin to diosmetin and its major glucuronide metabolites.
References
- 1. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated HPLC determination of the flavone aglycone diosmetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. staff-old.najah.edu [staff-old.najah.edu]
- 5. Simultaneous determination of the flavonoid aglycones diosmetin and hesperetin in human plasma and urine by a validated GC/MS method: in vivo metabolic reduction of diosmetin to hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Gold Standard for Diosmetin Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the flavonoid diosmetin (B1670712), the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison between the use of deuterated and non-deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) based methods for diosmetin quantification, supported by established analytical principles and experimental data from published literature.
The overarching goal in quantitative bioanalysis is to achieve the highest degree of accuracy and precision.[1] An internal standard (IS) is a compound of known concentration added to samples to correct for analytical variability during sample preparation, injection, and instrument response.[2] The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] In this context, stable isotope-labeled internal standards, particularly deuterated standards, are widely considered the "gold standard" in mass spectrometry.[1][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The fundamental advantage of a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte, diosmetin. In a deuterated IS, one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612).[1] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while ensuring they behave almost identically during extraction, chromatography, and ionization.[3] Non-deuterated internal standards, often structural analogs, have similar but not identical structures, which can lead to differences in analytical behavior.[2]
A summary of the key performance differences is presented in the table below:
| Performance Parameter | Deuterated Internal Standard (e.g., Diosmetin-d3) | Non-Deuterated Internal Standard (e.g., 7-Ethoxycoumarin) | Rationale |
| Compensation for Matrix Effects | Excellent | Variable to Poor | Co-elution and identical ionization behavior allow the deuterated IS to experience and correct for the same degree of ion suppression or enhancement as the analyte.[1][4] Structural analogs may have different retention times and ionization efficiencies, leading to inadequate compensation. |
| Accuracy | High | Moderate to High | By effectively correcting for matrix effects and procedural losses, deuterated standards lead to more accurate quantification.[5] For instance, one study on diosmetin metabolites noted that matrix effects were not adequately compensated for by a non-labeled internal standard.[6] |
| Precision | High | Moderate to High | The consistent correction for variability results in lower coefficients of variation (CV%) and improved assay precision.[5] Studies on other compounds have shown a significant drop in CV when switching from an analog to a deuterated IS.[1] |
| Extraction Recovery | Identical to Analyte | Similar but can differ | Being chemically identical, the deuterated IS will have the same extraction recovery as the analyte, providing a true measure of sample loss. Structural differences in non-deuterated standards can lead to different extraction efficiencies. |
| Chromatographic Co-elution | Nearly Identical | Often Different | Deuterated standards typically co-elute with the analyte, which is crucial for effective matrix effect correction. Structural analogs will have different retention times. |
| Cost and Availability | Higher Cost, Custom Synthesis Often Required | Lower Cost, More Readily Available | The synthesis of deuterated compounds is more complex and expensive. |
Experimental Protocols
While no direct head-to-head comparative studies for diosmetin were identified in the literature, existing validated methods for diosmetin analysis provide detailed protocols using non-deuterated internal standards. These can be contrasted with a typical protocol that would be employed with a deuterated standard.
Protocol 1: Diosmetin Quantification Using a Non-Deuterated Internal Standard (7-Ethoxycoumarin)
This protocol is based on a validated HPLC method for the determination of diosmetin in human plasma.[7][8]
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution (7-ethoxycoumarin).
-
Perform liquid-liquid extraction with tert-butyl methyl ether at pH 2.[7]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column.[7]
-
Mobile Phase: A mixture of methanol (B129727) and 1% formic acid (58:42, v/v).[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[7]
-
MRM Transitions:
-
-
Validation Data (reported for diosmetin):
Protocol 2: Proposed Method for Diosmetin Quantification Using a Deuterated Internal Standard (e.g., Diosmetin-d3)
This proposed protocol adapts the principles of using a deuterated standard to the analysis of diosmetin.
-
Sample Preparation:
-
To a plasma sample, add a known concentration of the deuterated internal standard (e.g., Diosmetin-d3).
-
Employ protein precipitation by adding acetonitrile (B52724).[9]
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly or after evaporation and reconstitution.
-
-
LC-MS/MS Parameters:
-
Column: UPLC BEH C18 column.[9]
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.[9]
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MRM Transitions (Hypothetical):
-
Diosmetin: m/z 301.2 → 286.1
-
Diosmetin-d3 (IS): m/z 304.2 → 289.1 (assuming 3 deuterium atoms on a stable position)
-
-
-
Expected Performance Improvements:
-
Precision: Expected lower CV% due to better correction for matrix effects.
-
Accuracy: Expected to be higher, with bias closer to 0%, as the deuterated IS more accurately reflects the analyte's behavior.
-
Recovery: The IS-normalized recovery would be more consistent across different plasma lots.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the impact of the internal standard choice, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. texilajournal.com [texilajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated HPLC determination of the flavone aglycone diosmetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Diosmetin Assays
Introduction
Diosmetin (B1670712), the primary aglycone metabolite of the flavonoid diosmin, is a key analyte in pharmacokinetic and drug metabolism studies. Accurate and precise quantification of diosmetin in biological matrices, such as human plasma, is crucial for evaluating the efficacy and safety of diosmin-containing pharmaceuticals and nutraceuticals. As clinical and preclinical studies are often conducted across multiple sites, the need to compare or combine data from different laboratories is common. This necessitates a robust cross-validation of the bioanalytical methods used to ensure data integrity and comparability.[1]
This guide provides a comparative overview of published and validated analytical methods for diosmetin quantification. It also outlines the essential framework for conducting an inter-laboratory cross-validation study, in line with regulatory expectations, to ensure that analytical results are reliable and reproducible across different testing facilities.[2][3]
Comparison of Validated Diosmetin Quantification Methods
The two most prevalent techniques for the bioanalysis of diosmetin are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers simplicity and cost-effectiveness, LC-MS/MS provides superior sensitivity and selectivity.[2][4] The following tables summarize the performance characteristics of several validated methods reported in the literature.
Table 1: Performance Characteristics of HPLC-UV Methods for Diosmetin Quantification in Human Plasma
| Validation Parameter | Method 1 (Kanaze et al., 2004)[4] |
| Linearity Range | 10–300 ng/mL (r > 0.999) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | 1.6% to 4.6% |
| Inter-day Precision (%RSD) | 2.2% to 5.3% |
| Accuracy (% Recovery) | > 97.9% |
| Mean Extraction Recovery | 89.7% to 92.0% |
Table 2: Performance Characteristics of LC-MS/MS Methods for Diosmetin Quantification in Human Plasma
| Validation Parameter | Method 1 (Campanero et al., 2009)[2] | Method 2 (Silvestro et al., 2013)[1] |
| Linearity Range | 0.25–500 ng/mL (R² > 0.992) | Not explicitly stated, but LLOQ accuracy was 111.8% |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | Not explicitly stated, but precision at LLOQ was 6.3% |
| Intra-batch Precision (%CV) | 2.8% to 12.5% | Not explicitly stated |
| Inter-batch Precision (%CV) | 8.5% to 9.8% | Not explicitly stated |
| Accuracy (% Bias) | -1.6% to 3.5% | Not explicitly stated |
| Mean Extraction Recovery | 89.2% | Data summarized in a table within the publication[1] |
Experimental Protocols for Diosmetin Assays
Detailed methodologies are critical for the successful transfer and validation of an assay between laboratories. Below are summaries of the experimental protocols for the methods cited above.
Protocol 1: HPLC-UV Method (Kanaze et al., 2004)[4]
-
Sample Preparation:
-
To 1 mL of human plasma, add the internal standard (7-ethoxycoumarin).
-
Perform liquid-liquid extraction.
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column.
-
Mobile Phase: Methanol–water–acetic acid (55:43:2, v/v/v).
-
Temperature: 43°C.
-
-
Detection:
-
UV detection at a wavelength of 344 nm.
-
Protocol 2: LC-MS/MS Method (Campanero et al., 2009)[2][5]
-
Sample Preparation:
-
Incubate plasma samples with β-glucuronidase/sulphatase to deconjugate metabolites.
-
Perform liquid-liquid extraction with tert-butyl methyl ether at pH 2.
-
Evaporate the organic phase and reconstitute the residue.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Methanol/1% formic acid (58:42, v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions (m/z): Diosmetin (301.2 → 286.1), Internal Standard (191.0).
-
Framework for Inter-Laboratory Cross-Validation
When a study requires data from multiple laboratories, a cross-validation must be performed to ensure the data is comparable and reliable.[2] The International Council for Harmonisation (ICH) M10 guideline provides a global standard for this process.[4] The primary goal is to demonstrate that different validated methods or laboratories produce equivalent results.
A typical cross-validation involves analyzing the same set of quality control (QC) samples and subject study samples at each laboratory.[3]
Caption: General workflow for an inter-laboratory bioanalytical method cross-validation.
Acceptance Criteria
While the ICH M10 guideline does not prescribe universal acceptance criteria, a common industry practice, often adapted from incurred sample reanalysis (ISR), is that the difference between the values from the two laboratories should be within ±20% for at least two-thirds of the samples analyzed.[5] Statistical methods like Bland-Altman plots and linear regression are also used to assess agreement and identify systematic bias between the methods.[6]
Detailed Experimental Workflow: LC-MS/MS Assay
To further illustrate the process, the following diagram details the typical steps involved in quantifying diosmetin in a plasma sample using a validated LC-MS/MS method.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Diosmetin Bioanalysis: Diosmetin 3',7-Diglucuronide-d3 vs. ¹³C-Labeled Diosmetin
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the flavonoid diosmetin (B1670712) and its metabolites, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantification, as they exhibit nearly identical chemical and physical properties to the analyte, allowing for effective correction of variability during sample processing and analysis.[1][2]
This guide provides an objective comparison between two types of SIL internal standards for diosmetin analysis: a deuterated form, Diosmetin 3',7-Diglucuronide-d3, and a carbon-13-labeled version, ¹³C-labeled diosmetin. The choice between these standards can significantly impact assay performance, particularly in terms of chromatographic behavior, matrix effects, and isotopic stability.
Core Principles: Deuterated (²H) vs. Carbon-13 (¹³C) Labeling
The ideal internal standard co-elutes perfectly with the analyte, has the same extraction recovery and ionization response, and is isotopically stable.[3][4] While both deuterated and ¹³C-labeled standards aim to meet these criteria, fundamental differences between the isotopes lead to distinct performance characteristics.
-
Deuterated (²H or D) Standards: These are the most common type of SIL-IS, largely due to lower synthesis costs.[4][5] However, the significant mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H) can alter physicochemical properties. This can lead to a chromatographic isotope effect, where the deuterated standard elutes slightly earlier than the unlabeled analyte in reverse-phase liquid chromatography (LC).[3][6] This separation can compromise the standard's ability to accurately compensate for matrix effects that may vary across the chromatographic peak.[3][7]
-
Carbon-13 (¹³C) Labeled Standards: These are widely considered the superior choice for quantitative bioanalysis.[1][5] The relative mass difference between ¹²C and ¹³C is much smaller than that between ¹H and ²H.[6] Consequently, ¹³C-labeled standards are less prone to isotope effects and typically co-elute perfectly with the analyte.[3][6] This ensures more accurate compensation for matrix effects and enhances assay robustness.[6][8] They are also not susceptible to the hydrogen-deuterium exchange that can sometimes occur with deuterated standards.[5]
Data Presentation: Performance Parameter Comparison
The following table summarizes the expected performance differences between this compound and a ¹³C-labeled diosmetin internal standard based on established principles for deuterated and ¹³C-labeled compounds.
| Parameter | This compound (Deuterated IS) | ¹³C-Labeled Diosmetin (¹³C IS) | Key Findings & Rationale |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the analyte.[3][6][9] | Typically co-elutes perfectly with the analyte.[3][5][6] | The larger relative mass difference of deuterium causes weaker van der Waals interactions with the stationary phase, leading to earlier elution. ¹³C-labeling has a negligible effect on retention time.[6] |
| Matrix Effect Compensation | May be compromised if retention times differ, as the IS and analyte experience different regions of ion suppression or enhancement.[7][10] | Provides superior compensation due to co-elution, ensuring both IS and analyte are subjected to the same matrix effects at the same time.[3][6] | Perfect co-elution is critical for accurately normalizing signal variability, especially in complex biological matrices like plasma.[3] |
| Accuracy & Precision | Can be susceptible to bias and higher variability (%CV) if chromatographic separation occurs.[3] | Generally provides higher accuracy (bias closer to 0%) and better precision (%CV <15%).[2][11] | Improved matrix effect compensation and stability directly translate to more accurate and reproducible quantitative results. |
| Isotopic Stability | Label is generally stable, but H/D back-exchange is a possibility under certain pH or matrix conditions, though less likely for labels on aromatic rings. | Highly stable; ¹³C atoms are integrated into the carbon skeleton of the molecule and are not subject to exchange.[5] | The stability of the ¹³C label ensures the integrity of the standard throughout sample storage, preparation, and analysis. |
| Cost of Synthesis | Generally lower due to the wider availability and lower cost of deuterated starting materials.[4][5] | Typically higher due to more complex synthetic routes and expensive ¹³C-labeled precursors.[5][12] | Cost is often the primary reason for the more widespread use of deuterated standards despite the performance advantages of ¹³C-labeled versions.[5] |
Experimental Protocols
Below is a representative experimental protocol for the quantification of diosmetin and its glucuronidated metabolites in human plasma using LC-MS/MS. This protocol can be adapted for use with either a deuterated or ¹³C-labeled internal standard.
Objective:
To determine the concentration of diosmetin and its glucuronides in human plasma samples using a validated LC-MS/MS method.
Materials:
-
Human plasma (K2-EDTA)
-
Diosmetin and Diosmetin Glucuronide reference standards
-
Internal Standard (this compound or ¹³C-Labeled Diosmetin)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
β-glucuronidase/sulfatase enzyme (e.g., from Helix pomatia)[13]
-
Phosphate buffer (pH 5.0)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of diosmetin, its metabolites, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the analytes in 50:50 methanol:water to create calibration curve standards.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution and vortex briefly.[14]
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[14][15]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system (e.g., Waters ACQUITY, Shimadzu Nexera).
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent).
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required).
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions would be determined by infusing pure compounds. For diosmetin, a potential transition is m/z 301.2 → 286.1.[13] The specific m/z values for the analyte and the chosen SIL-IS would be monitored.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in unknown samples using the regression equation from the calibration curve.
-
Visualizations
Workflow and Decision Diagrams
The following diagrams illustrate the bioanalytical workflow and the logical considerations when choosing an internal standard.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: Logical comparison of deuterated vs. ¹³C-labeled internal standards.
Conclusion and Recommendation
For the highest level of accuracy, precision, and robustness in the bioanalysis of diosmetin and its metabolites, a ¹³C-labeled internal standard is the unequivocally superior choice .[1][3] Its ability to perfectly co-elute with the unlabeled analyte provides the most effective compensation for analytical variability, particularly matrix effects, which are a common challenge in LC-MS/MS assays.[6][7][10] This is especially critical in regulated environments or for pivotal pharmacokinetic studies where data integrity is of the utmost importance.
While This compound represents a more cost-effective and often suitable alternative, researchers must be vigilant.[4] It is crucial to thoroughly validate the method to confirm that any chromatographic separation between the deuterated standard and the analyte does not negatively impact the accuracy and precision of the results.[9] If significant shifts are observed, the investment in a ¹³C-labeled standard is strongly justified by the increased reliability and confidence in the final quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. foodriskmanagement.com [foodriskmanagement.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
Evaluating the Linearity of Diosmetin Assays: A Comparative Guide Using Diosmetin 3',7-Diglucuronide-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of diosmetin (B1670712), establishing the linearity of the analytical method is a critical step in method validation. This guide provides a comparative overview of assay performance, emphasizing the benefits of using a deuterated internal standard such as Diosmetin 3',7-Diglucuronide-d3. The inclusion of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to minimize analytical variability and improve data accuracy.
Comparison of Linearity in Diosmetin Assays
The linearity of an analytical method demonstrates that the response of the instrument is directly proportional to the concentration of the analyte over a given range. The following table summarizes linearity data from various studies on diosmetin quantification, highlighting key performance parameters. While not all studies explicitly used this compound, the data provides a valuable comparison of achievable linearity for diosmetin assays. The use of a deuterated internal standard, where available, is noted to significantly enhance the reliability of the results.
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Naringenin | 5.86 - 1500 | > 0.99 | |
| HPLC | 7-ethoxycoumarin | 10 - 300 | > 0.999 | |
| LC-MS/MS | Diazepam | 1 - 500 | > 0.99 | |
| LC-MS/MS | Not specified | 0.25 - 500 | > 0.992 |
The Advantage of Deuterated Internal Standards
The use of a deuterated internal standard like this compound is highly recommended for quantitative bioanalysis. Deuterated standards have nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow for effective correction of matrix effects and variations in instrument performance, leading to improved precision and accuracy.
Experimental Protocol: Evaluating Assay Linearity
This section outlines a detailed methodology for establishing the linearity of a diosmetin assay using LC-MS/MS with this compound as the internal standard.
1. Preparation of Standard Solutions:
-
Primary Stock Solution of Diosmetin: Accurately weigh a known amount of diosmetin reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727), DMSO) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).
-
Working Standard Solutions of Diosmetin: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent to cover the expected concentration range of the samples.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration that will be added to all calibration standards, quality control samples, and unknown samples.
2. Preparation of Calibration Curve Standards:
-
Spike a known volume of blank biological matrix (e.g., plasma, urine) with the diosmetin working standard solutions to create a series of at least six to eight non-zero calibration standards.
-
Add a fixed volume of the internal standard working solution to each calibration standard.
-
The final concentrations of the calibration standards should be evenly distributed across the expected linear range.
3. Sample Preparation (Protein Precipitation):
-
To each calibration standard, add a protein precipitation agent (e.g., ice-cold acetonitrile) in a specific ratio (e.g., 3:1 v/v).
-
Vortex the samples vigorously for a few minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).
-
Injection Volume: A small, consistent volume (e.g., 5-10 µL).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, optimized for diosmetin and the internal standard.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both diosmetin and this compound.
-
5. Data Analysis and Linearity Assessment:
-
Integrate the peak areas of diosmetin and the internal standard for each calibration standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of diosmetin for each calibration standard.
-
Perform a linear regression analysis on the calibration curve data. The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the metabolic pathway of diosmin (B1670713) and the experimental workflow for evaluating assay linearity.
Caption: Metabolic conversion of diosmin to diosmetin and its subsequent glucuronidation.
Caption: Step-by-step workflow for the evaluation of diosmetin assay linearity.
A Comparative Guide to the Analytical Determination of Diosmetin: LOD and LOQ Across Various Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of diosmetin (B1670712), a flavonoid with significant therapeutic potential. We present a detailed overview of the limits of detection (LOD) and quantification (LOQ) achieved by various techniques, supported by experimental protocols and visual representations of key biological pathways and analytical workflows.
Diosmetin, the aglycone of diosmin (B1670713), is a natural flavonoid found in citrus fruits and various medicinal plants. It has garnered considerable interest in the scientific community for its antioxidant, anti-inflammatory, and potential anti-cancer properties. As research into its pharmacological effects progresses, the need for sensitive and reliable analytical methods for its quantification in different matrices, such as human plasma and pharmaceutical formulations, becomes increasingly critical. This guide aims to assist researchers in selecting the most appropriate analytical technique for their specific needs by comparing the performance of several common methods.
Comparative Analysis of Detection and Quantification Limits
The sensitivity of an analytical method is a crucial parameter, defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the reported LOD and LOQ values for diosmetin analysis using various analytical techniques.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Human Plasma | Not explicitly stated | 10 ng/mL | [1][2] |
| LC-MS/MS | Human Plasma | Not explicitly stated | 0.25 ng/mL (as part of a linear range) | [3] |
| GC-MS | Human Plasma & Urine | Not explicitly stated | 2 ng/mL | |
| HPTLC | (For Diosmin) | 33.72 ng/band | 101.16 ng/band | [4] |
| UV-Vis Spectrophotometry | (For Diosmin) | 0.048 µg/mL | 0.147 µg/mL |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are the experimental protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of diosmetin in human plasma.
Sample Preparation:
-
To 1 mL of human plasma, add a known concentration of an internal standard (e.g., 7-ethoxycoumarin).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: C8 reversed-phase column.
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 55:43:2, v/v/v).[1][2]
-
Flow Rate: 0.9 mL/min.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the analysis of diosmetin, particularly in complex biological matrices.
Sample Preparation:
-
Plasma samples are often subjected to protein precipitation with a solvent like acetonitrile (B52724).[5]
-
Alternatively, liquid-liquid extraction can be employed.[3]
-
The supernatant is then evaporated and the residue is reconstituted.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 or other reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3][5]
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of diosmetin, often requiring derivatization to increase the volatility of the analyte.
Sample Preparation and Derivatization:
-
Extraction of diosmetin from the matrix is performed using a suitable solvent.
-
The extracted analyte is then derivatized, for example, by silylation, to make it amenable to gas chromatography.
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column.
-
Carrier Gas: Helium.
-
Injector and Transfer Line Temperatures: Optimized to prevent degradation of the analyte.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry: A quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. staff-old.najah.edu [staff-old.najah.edu]
- 2. A validated HPLC determination of the flavone aglycone diosmetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. akjournals.com [akjournals.com]
The Metabolic Journey of Diosmin: A Comparative Guide for Researchers
An in-depth analysis of diosmin (B1670713) metabolism across different species, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its pharmacokinetic profile. This guide synthesizes experimental data to highlight species-specific differences in absorption, distribution, metabolism, and excretion (ADME).
Diosmin, a naturally occurring flavonoid glycoside found in citrus fruits, is widely used as a phlebotonic and vascular-protecting agent. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. However, the biotransformation of diosmin is not uniform across species, presenting a critical consideration for preclinical and clinical research. This guide provides a comparative overview of diosmin metabolism, with a focus on human and rodent models, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetics of Diosmin
Following oral administration, diosmin is not directly absorbed. Instead, it undergoes extensive metabolism, primarily initiated by the intestinal microbiota.[1][2][3][4] The initial and most critical step is the hydrolysis of the rutinoside moiety (rhamnose and glucose) to yield its aglycone, diosmetin (B1670712).[1] It is this aglycone that is subsequently absorbed into systemic circulation and undergoes further metabolic transformations.[1][3][5]
The pharmacokinetic parameters of diosmetin, the primary active metabolite of diosmin, exhibit notable variations across species. These differences are crucial for extrapolating data from animal models to human clinical trials.
| Parameter | Human | Rat | Mouse | Reference(s) |
| Active Metabolite | Diosmetin | Diosmetin | Diosmetin | [1][3][5] |
| Bioavailability | ~65% (micronized) | Not explicitly stated, but formulation dependent | Not explicitly stated | [1][6] |
| Tmax (Diosmetin) | 2.2 ± 2.9 h (formulated) to 18.7 ± 9.9 h | ~8 h (formulated) | Not available | [3][6][7] |
| Cmax (Diosmetin) | 50.3 ± 22.6 ng/mL (formulated) | Not directly comparable due to dose differences | Not available | [3][7] |
| Elimination Half-life (Diosmetin) | 26 - 43 hours | Not explicitly stated | Not available | [1][7] |
| Primary Route of Excretion | Urine (as conjugates) | Urine (as conjugates) | Not explicitly stated | [2][4][7][8] |
Table 1: Comparative Pharmacokinetic Parameters of Diosmin Metabolites. This table summarizes the key pharmacokinetic parameters of diosmetin, the primary active metabolite of diosmin, in humans, rats, and mice. The data highlights species-specific differences in absorption and elimination.
Metabolic Pathways: A Species-Specific Perspective
The biotransformation of diosmin into diosmetin is a common first step across species. However, the subsequent Phase I and Phase II metabolic pathways of diosmetin show significant divergence, particularly between humans and rodents.
In humans , after absorption, diosmetin is primarily subjected to Phase II conjugation, with glucuronidation at the 3-hydroxy position being the predominant pathway.[9] This results in the formation of diosmetin-3-O-glucuronide, which is the major circulating metabolite.
In rats , the metabolism of diosmetin is more complex. Studies have identified up to 64 metabolites of diosmin in rat biological samples.[8] Common metabolic pathways include methylation, demethylation, hydroxylation, glycosylation, glucuronidation, diglucuronidation, and sulfation.[8] Unique to rats are pathways such as demethoxylation, decarbonylation, dihydroxylation, and dehydroxylation.[8][10] In the isolated perfused rat liver model, diosmetin is rapidly metabolized and excreted into the bile as both glucuronide and sulfate (B86663) conjugates.[11]
The following diagram illustrates the primary metabolic pathway of diosmin.
Caption: Primary metabolic pathway of diosmin.
Experimental Protocols: A Methodological Overview
The study of diosmin metabolism relies on robust analytical techniques to identify and quantify its various metabolites in biological matrices.
In Vivo Animal Studies
-
Animal Models: Male Wistar or Sprague-Dawley rats are commonly used.[12] Mice, such as male C57BL/6, have also been employed in comparative studies.[10][13]
-
Administration: Diosmin is typically administered orally via gavage at doses ranging from 50 to 425 mg/kg.[12][14][15] Higher doses are often used in rats to account for their faster metabolism compared to humans.[15]
-
Sample Collection: Blood, urine, and feces are collected at various time points post-administration to characterize the pharmacokinetic profile and excretion patterns.[8][12]
-
Sample Preparation: Plasma samples often require enzymatic pre-treatment with β-glucuronidase to hydrolyze the conjugated metabolites back to the aglycone (diosmetin) for accurate quantification.[3]
Analytical Methodology
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are the gold-standard techniques for the separation and detection of diosmin and its metabolites.[3][7][8][12]
-
Typical HPLC Conditions: A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid) in a gradient elution mode.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is frequently used for the detection of flavonoids. Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity for quantification.
-
The following diagram outlines a typical experimental workflow for a diosmin metabolism study.
Caption: Experimental workflow for diosmin metabolism studies.
Conclusion
The metabolism of diosmin is a complex, multi-step process that exhibits significant variability across species. While the initial hydrolysis to diosmetin is a common event, the subsequent metabolic transformations, particularly the Phase II conjugation pathways, differ between humans and rodents. These differences underscore the importance of careful consideration when selecting animal models for preclinical studies and in the interpretation and extrapolation of data to humans. A thorough understanding of the comparative metabolism of diosmin is paramount for the continued development and optimization of its therapeutic applications.
References
- 1. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 2. Pharmacology of Diosmin, a Citrus Flavone Glycoside: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Profiling and comparison of the metabolites of diosmetin and diosmin in rat urine, plasma and feces using UHPLC-LTQ-Orbitrap MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Comparative study of the effects of diosmin and diosmetin on fat accumulation, dyslipidemia, and glucose intolerance in mice fed a high‐fat high‐sucrose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic studies of diosmin and diosmetin in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Studies on pharmacokinetics of diosmin in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plant metabolite diosmin as the therapeutic agent in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Diosmetin 3',7-Diglucuronide-d3: A Guide to Safe and Compliant Practices
Core Principles for Handling and Disposal
Diosmetin 3',7-Diglucuronide-d3 is a deuterated compound intended for research and development use only[1]. As with many specialized chemical reagents, comprehensive toxicological and ecological data has not been established[1]. Therefore, it is crucial to handle this compound with care, assuming it may have hazardous properties. The primary considerations for its disposal revolve around the chemical nature of the parent compound and the unique characteristics of the deuterated label.
Deuterated compounds, while not radioactive, require careful handling to prevent isotopic dilution from atmospheric moisture[2][3]. While deuterium (B1214612) itself is a stable, naturally occurring isotope of hydrogen and is not considered a significant environmental hazard, the overall molecule's properties dictate the disposal route[4][5].
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is essential to wear appropriate PPE. This includes:
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols[4][6][8].
-
Body Protection: A laboratory coat or other protective clothing[6].
2. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, wipes), and empty containers into a clearly labeled, sealed waste container. The label should include the chemical name: "this compound".
-
Liquid Waste: If the compound is in solution, it should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should identify the solvent and the solute ("this compound"). Do not mix with incompatible waste streams.
3. Disposal Route:
-
Consult Local Regulations: The disposal of chemical waste is governed by local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance.
-
Professional Waste Disposal Service: this compound should be disposed of through a licensed and qualified hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Contaminated Containers: Empty containers should be triple-rinsed (if appropriate for the container type and subsequent use) with a suitable solvent. The rinsate should be collected as hazardous liquid waste. If not rinsed, the container itself should be disposed of as hazardous waste.
Quantitative Data for Disposal
Specific quantitative data for the disposal of this compound, such as permissible concentration limits for disposal, are not available in the provided search results. Disposal procedures should adhere to the principle of treating it as a potentially hazardous chemical, with disposal quantities and methods determined by local regulations and the policies of your institution's EHS department.
| Parameter | Guideline |
| Occupational Exposure Limits | No specific limits have been established for Diosmetin 3',7-Diglucuronide or its deuterated form. Handle with caution in a well-ventilated area to minimize exposure. |
| Aquatic Toxicity | Data not available. Avoid release to the environment. Do not dispose of in waterways or sewer systems. |
| Disposal Method | Must be disposed of as hazardous chemical waste through a licensed contractor. Adhere to all local, state, and federal regulations. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Spill and Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Ensure Personal Safety: Evacuate the immediate area if necessary. Ensure adequate ventilation.
-
Containment: For solid spills, prevent the formation of dust[1][7]. For liquid spills, use an inert absorbent material.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with plenty of water and a suitable detergent[1]. Collect the cleaning materials for disposal as hazardous waste.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. kmpharma.in [kmpharma.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
Personal protective equipment for handling Diosmetin 3',7-Diglucuronide-d3
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Diosmetin 3',7-Diglucuronide-d3 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Operational Plan: From Receipt to Disposal
Proper handling of this compound involves a systematic approach from the moment it is received to its final disposal.
-
Receiving and Inspection: Upon delivery, visually inspect the container for any signs of damage or leakage. Ensure the label clearly identifies the contents as "this compound" and includes appropriate hazard warnings.
-
Storage: Store the compound in a cool, dry, and dark place. The container should be kept tightly sealed to prevent contamination and degradation.
-
Handling (Weighing and Dissolving): All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any dust particles.[1][2] Before handling, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) as detailed below. When weighing, use a tared, sealed container to minimize exposure. When dissolving the compound, add the solid to the solvent slowly and stir gently to prevent splashing.
-
Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3] For larger spills, evacuate the area and adhere to your institution's emergency spill response procedures.
-
Disposal: All waste contaminated with this compound, including weighing paper, contaminated gloves, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[4] Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment for various procedures.
| Procedure | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing (in open air) | Safety goggles | Nitrile gloves | Lab coat | N95 respirator or working in a fume hood |
| Weighing (in fume hood) | Safety goggles | Nitrile gloves | Lab coat | Not required if fume hood is used properly |
| Dissolving | Safety goggles | Nitrile gloves | Lab coat | Not generally required |
| Handling Solutions | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Spill Cleanup (Solid) | Safety goggles, face shield | Heavy-duty nitrile or rubber gloves | Chemical-resistant apron or coveralls | N95 respirator or higher |
| Disposal | Safety goggles | Nitrile gloves | Lab coat | Not generally required |
Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[4][5]
Experimental Protocols: Safe Handling Procedures
Adherence to standardized laboratory protocols is critical for minimizing exposure and ensuring a safe working environment.
-
General Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Avoid touching your face, eyes, or mouth while working with chemicals.[6] Do not eat, drink, or apply cosmetics in the laboratory.[6]
-
Engineering Controls: Whenever possible, handle this compound in a chemical fume hood to control for the potential of airborne particulates.[1][2]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[3] Remove contaminated clothing.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel.[3]
-
Visualizing Safety Workflows
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the logical relationships in PPE selection and the overall handling workflow.
Caption: PPE Selection Workflow for this compound.
Caption: General Workflow for Handling Chemical Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
